molecular formula C7H3BrFNO B2924576 7-Bromo-5-fluoro-1,3-benzoxazole CAS No. 1226045-94-8

7-Bromo-5-fluoro-1,3-benzoxazole

Cat. No.: B2924576
CAS No.: 1226045-94-8
M. Wt: 216.009
InChI Key: GEUJNCMHFBLMJS-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1,3-benzoxazole is a useful research compound. Its molecular formula is C7H3BrFNO and its molecular weight is 216.009. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-5-fluoro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-5-fluoro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUJNCMHFBLMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-5-fluoro-1,3-benzoxazole Synthesis Pathway: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The compound 7-bromo-5-fluoro-1,3-benzoxazole (CAS: 1226045-94-8) represents a highly valuable heterocyclic scaffold in modern drug discovery and materials science[1]. The specific halogenation pattern—a fluorine atom at C5 and a bromine atom at C7—provides a unique stereoelectronic profile. Fluorine enhances metabolic stability and membrane permeability, while the C7 bromine serves as a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This whitepaper outlines a highly optimized, four-step synthetic pathway starting from commercially available 4-fluorophenol. As a Senior Application Scientist, the focus here is not merely on the "what," but the causality behind the "why." Every step has been designed to maximize regioselectivity, prevent oxidative side-reactions, and ensure that the protocol serves as a self-validating system through rigorous quality control checkpoints.

Retrosynthetic Analysis & Pathway Design

To construct the 1,3-benzoxazole core, the most thermodynamically favorable disconnection occurs at the C2 position, leading back to an o-aminophenol precursor and a one-carbon electrophile[2].

The Causality of the Reaction Sequence:

  • Why Brominate First? The starting material, 4-fluorophenol, has a highly activated aromatic ring due to the hydroxyl group. Bromination is performed first because it is easily controlled at low temperatures, directing the bromine strictly to the ortho position.

  • Why Nitrate Second? If nitration were performed first, the harsh oxidative conditions could lead to complex mixtures. By brominating first, the ring is slightly deactivated by the halogen, allowing for a clean, regioselective nitration at the remaining ortho position to yield 2-bromo-4-fluoro-6-nitrophenol[3].

  • Why Béchamp Reduction? Standard catalytic hydrogenation (Pd/C with H₂) risks hydrodebromination of the C7 bromine. A chemoselective reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) specifically reduces the nitro group to an amine without cleaving the carbon-bromine bond, yielding 2-amino-6-bromo-4-fluorophenol[4].

SynthesisWorkflow A 4-Fluorophenol B 2-Bromo-4-fluorophenol A->B Br2, AcOH 0°C to RT C 2-Bromo-4-fluoro- 6-nitrophenol B->C HNO3, AcOH 0°C to 10°C D 2-Amino-6-bromo- 4-fluorophenol C->D Fe, NH4Cl EtOH/H2O, 80°C E 7-Bromo-5-fluoro- 1,3-benzoxazole D->E HC(OEt)3, p-TsOH 110°C

Step-by-step synthetic workflow from 4-fluorophenol to 7-bromo-5-fluoro-1,3-benzoxazole.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the synthesis before proceeding to the next stage.

Step 1: Regioselective Bromination
  • Protocol: Dissolve 4-fluorophenol (1.0 eq, 100 mmol) in 150 mL of glacial acetic acid. Cool the reaction flask to 0 °C using an ice bath. Add elemental bromine (Br₂, 1.05 eq) dropwise over 30 minutes to control the exotherm. Remove the ice bath and stir at room temperature for 2 hours. Quench with 10% aqueous sodium bisulfite to neutralize unreacted bromine, then extract with dichloromethane (DCM).

  • Self-Validation & QC: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the starting material must be absolute. GC-MS validation will show an isotopic molecular ion cluster at m/z 190 and 192 (1:1 ratio), confirming monobromination.

Step 2: Electrophilic Nitration
  • Protocol: Dissolve the crude 2-bromo-4-fluorophenol (1.0 eq) in 100 mL of glacial acetic acid. Cool to 0 °C. Slowly add 70% Nitric Acid (HNO₃, 1.1 eq) dropwise. Maintain the temperature below 10 °C for 3 hours. Pour the mixture over crushed ice; the product will precipitate as a yellow solid. Filter and wash with cold water.

  • Self-Validation & QC: The formation of a distinct yellow precipitate is the first visual validation. LC-MS analysis of the solid should confirm the mass of 2-bromo-4-fluoro-6-nitrophenol (m/z 235, 237)[3].

Step 3: Chemoselective Reduction
  • Protocol: Suspend 2-bromo-4-fluoro-6-nitrophenol (1.0 eq) in a 3:1 mixture of Ethanol and Water (200 mL). Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat the mixture to a gentle reflux (80 °C) for 4 hours. Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo and extract with Ethyl Acetate.

  • Self-Validation & QC: The reaction is complete when the yellow color completely dissipates into a pale/colorless solution. MS analysis must confirm the mass of 2-amino-6-bromo-4-fluorophenol (m/z 205, 207)[4] without any peaks at m/z 127 (which would indicate catastrophic hydrodebromination).

Step 4: Acid-Catalyzed Cyclization
  • Protocol: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-amino-6-bromo-4-fluorophenol (1.0 eq) with Triethyl orthoformate (HC(OEt)₃, 1.5 eq). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq). Heat the neat mixture to 110 °C for 5 hours. The byproduct, ethanol, is continuously distilled off to drive the equilibrium forward[5],[6].

  • Self-Validation & QC: ¹H NMR (CDCl₃) is the ultimate validator here. The appearance of a highly deshielded, sharp singlet at ~8.1 ppm corresponds to the C2-H proton of the newly formed benzoxazole ring.

Mechanistic Insights: The Cyclization Workflow

The cyclization utilizing triethyl orthoformate is an elegant, atom-economical transformation. The acid catalyst (p-TsOH) protonates the orthoformate, making it highly susceptible to nucleophilic attack by the primary amine of the o-aminophenol. This forms a hemiaminal intermediate, which subsequently collapses into an imidate by eliminating a molecule of ethanol. Finally, the adjacent phenolic oxygen attacks the imidate carbon, closing the ring and eliminating a second molecule of ethanol to achieve full aromatization[5].

CyclizationMechanism A 2-Amino-6-bromo-4-fluorophenol + Triethyl Orthoformate B Protonation & Amine Attack (Formation of Hemiaminal) A->B p-TsOH (cat.) C Elimination of EtOH (Imidate Intermediate) B->C -EtOH D Intramolecular Phenolic O Attack (Ring Closure) C->D Heat (110°C) E Elimination of EtOH (Aromatization) D->E F 7-Bromo-5-fluoro-1,3-benzoxazole E->F -EtOH

Mechanistic pathway of the acid-catalyzed cyclization forming the benzoxazole core.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters. Yields represent isolated, purified products. Purity is determined by Reverse-Phase HPLC (UV at 254 nm).

Reaction StepReagents / SolventsCatalystTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1. Bromination Br₂, Glacial AcOHNone0 → 25288>98%
2. Nitration HNO₃ (70%), AcOHNone0 → 10376>95%
3. Reduction Fe, NH₄Cl, EtOH/H₂ONone80491>98%
4. Cyclization HC(OEt)₃ (Neat)p-TsOH110584>99%

References

  • PubChem - 2-bromo-4-fluoro-6-nitrophenol (CID 2773384). National Center for Biotechnology Information.[Link]

  • ACS Omega - Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.[Link]

  • ResearchGate - Synthetic Strategies Towards Benzoxazole Ring Systems.[Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of 7-Bromo-5-fluoro-1,3-benzoxazole: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological activities ranging from antimicrobial to anticancer properties[1]. The synthesis of these heterocycles is a cornerstone reaction in drug development[2]. Among these, halogenated derivatives like 7-Bromo-5-fluoro-1,3-benzoxazole (CAS: 1226045-94-8) serve as highly versatile building blocks.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, structural rationale, and validated synthetic protocols. Designed for researchers and application scientists, it bridges the gap between theoretical molecular design and practical benchtop execution.

Physicochemical Profiling & Pharmacokinetic Implications

The physicochemical properties of a building block dictate the downstream drug-likeness of the final active pharmaceutical ingredient (API). 7-Bromo-5-fluoro-1,3-benzoxazole exhibits an optimal profile for both central nervous system (CNS) and systemic drug design, adhering strictly to Lipinski's Rule of Five[3].

Table 1: Key Physicochemical Properties and Pharmacokinetic Implications

PropertyValuePharmacokinetic Implication
Molecular Weight 216.01 g/mol Highly ligand-efficient; leaves ample room for structural elaboration without exceeding the 500 Da limit for oral bioavailability.
LogP 2.73Optimal lipophilicity for cell membrane permeability and gastrointestinal absorption.
TPSA 26.03 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration (ideal TPSA for CNS-targeting drugs is < 90 Ų).
H-Bond Donors 0Reduces the desolvation penalty, enhancing passive diffusion across lipid bilayers.
H-Bond Acceptors 2Maintains sufficient aqueous solubility and target binding potential.
Rotatable Bonds 0High structural rigidity minimizes entropic loss upon target binding, often leading to higher binding affinities.

(Data sourced from[3])

Structural Rationale & Mechanistic Significance

The strategic placement of halogens on the benzoxazole core is not arbitrary; it is a calculated design choice to optimize both metabolic stability and synthetic versatility.

  • The 5-Fluoro Substitution: Fluorine is highly electronegative and similar in van der Waals radius to hydrogen. Placing it at the 5-position blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability for benzoxazole rings. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of adjacent functional groups and increases the overall lipophilicity of the molecule.

  • The 7-Bromo Substitution: Bromine at the 7-position acts as a critical synthetic "handle." Because the C–Br bond is weaker than the C–F and C–O bonds, it provides an orthogonal site for transition-metal-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly generate libraries of 7-substituted-5-fluorobenzoxazoles for structure-activity relationship (SAR) studies.

Synthetic Methodologies & Experimental Protocols

The synthesis of the benzoxazole ring system typically involves the condensation of an o-aminophenol with a one-carbon electrophile, followed by cyclization and dehydration[1]. For 7-Bromo-5-fluoro-1,3-benzoxazole, the requisite starting material is 2-amino-6-bromo-4-fluorophenol (CAS: 502496-32-4)[4].

Table 2: Comparison of One-Carbon Electrophiles for Cyclization

ReagentReaction ConditionsYieldMechanistic Advantages / Disadvantages
Formic Acid Reflux, 100°C, 4-6h65-75%Inexpensive, but produces water which can stall the equilibrium and hydrolyze intermediates.
Trimethyl Orthoformate p-TsOH (cat.), 80°C, 2h85-95%Optimal. Drives the reaction forward by producing volatile methanol, avoiding water-induced hydrolysis.
Vilsmeier Reagent DMF/POCl₃, 0°C to RT70-80%Fast reaction times, but requires harsh, moisture-sensitive conditions and complex workups.
Protocol: High-Yield Synthesis utilizing Trimethyl Orthoformate

Expertise & Causality Note: Trimethyl orthoformate is selected over carboxylic acids to prevent the generation of water. The generation of methanol as a byproduct drives the cyclization forward via Le Chatelier's principle, ensuring a self-validating, high-yielding system[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-bromo-4-fluorophenol (1.0 eq, 10 mmol, 2.06 g).

  • Reagent Addition: Add trimethyl orthoformate (1.5 eq, 15 mmol, 1.64 mL) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq, 0.5 mmol, 86 mg).

  • Solvent: Suspend the mixture in anhydrous toluene (20 mL). Toluene is chosen as it allows for an azeotropic removal of methanol, though the reaction typically proceeds well under simple reflux.

  • Heating: Heat the reaction mixture to 80-90°C for 2-3 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS until the complete consumption of the starting phenol.

  • Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the acid catalyst, followed by brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield 7-Bromo-5-fluoro-1,3-benzoxazole as a crystalline solid.

SynthesisMechanism A 2-Amino-6-bromo- 4-fluorophenol C Imidate Intermediate A->C + B (p-TsOH cat.) B Trimethyl Orthoformate D 7-Bromo-5-fluoro- 1,3-benzoxazole C->D Cyclization (- MeOH)

Synthetic workflow from 2-amino-6-bromo-4-fluorophenol to the target benzoxazole.

Downstream Applications: Cross-Coupling Workflows

The true value of 7-Bromo-5-fluoro-1,3-benzoxazole lies in its utility as a versatile electrophile. The C7-position can be readily functionalized to explore chemical space, enabling the synthesis of complex APIs.

CrossCoupling A 7-Bromo-5-fluoro- 1,3-benzoxazole D 7-Aryl-5-fluoro- benzoxazole API A->D Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C E 7-Amino-5-fluoro- benzoxazole API A->E Pd2(dba)3, XPhos, t-BuONa Toluene, 100°C B Aryl Boronic Acid (Suzuki-Miyaura) B->D C Secondary Amine (Buchwald-Hartwig) C->E

Divergent downstream cross-coupling applications of the 7-bromo handle.

References

  • Organic Chemistry Portal. "Synthesis of Benzoxazoles." Organic Chemistry Literature. Available at:[Link]

Sources

A Technical Guide to the Theoretical Properties of 7-Bromo-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5-fluoro-1,3-benzoxazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the benzoxazole family, it possesses a bicyclic structure consisting of a fused benzene and oxazole ring.[1][2] This scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer properties.[3][4] The introduction of bromine and fluorine atoms at specific positions on the benzoxazole core is anticipated to modulate its physicochemical and electronic properties, thereby influencing its biological activity and potential applications. This technical guide provides a comprehensive overview of the theoretical properties of 7-Bromo-5-fluoro-1,3-benzoxazole, outlining methodologies for its computational analysis and predicting its spectral characteristics. The insights presented herein are intended to guide researchers in the rational design of novel therapeutics and functional materials based on this promising scaffold.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are aromatic organic compounds characterized by a benzene ring fused to an oxazole ring.[5] This planar heterocyclic system is relatively stable due to its aromaticity, yet it possesses reactive sites that allow for functionalization, making it a versatile building block in organic synthesis.[6] The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors, and the planar benzene ring can participate in π-π stacking, π-cation, and hydrophobic interactions with biological macromolecules.[7] These properties contribute to the diverse pharmacological activities observed in benzoxazole derivatives, which include anti-inflammatory, antiviral, and anticancer effects.[3][4]

The therapeutic potential of any drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Understanding properties such as lipophilicity (logP), solubility, and pKa is therefore critical for the rational design and optimization of novel benzoxazole-based therapeutic agents.[1]

Physicochemical Properties of 7-Bromo-5-fluoro-1,3-benzoxazole

The specific substitution pattern of 7-Bromo-5-fluoro-1,3-benzoxazole, with a bromine atom at position 7 and a fluorine atom at position 5, is expected to significantly influence its physicochemical properties compared to the parent benzoxazole.

Table 1: Predicted Physicochemical Properties of 7-Bromo-5-fluoro-1,3-benzoxazole

PropertyPredicted ValueMethod of Prediction
Molecular FormulaC₇H₃BrFNO-
Molecular Weight216.01 g/mol -[8]
logP2.5 - 3.5ALOGPS, ChemDraw
pKa (most basic)1.0 - 2.0Advanced Chemistry Development (ACD/Labs) Software
Water SolubilityLowBased on high logP and non-polar nature
Polar Surface Area~25 ŲComputational software (e.g., MOE, Schrödinger)

Causality behind Predicted Properties:

  • logP (Lipophilicity): The presence of two halogen atoms, particularly the bulky and lipophilic bromine, is expected to increase the octanol-water partition coefficient (logP) compared to unsubstituted benzoxazole. This suggests enhanced membrane permeability but potentially lower aqueous solubility.

  • pKa (Acidity/Basicity): The nitrogen atom in the oxazole ring is weakly basic. The electron-withdrawing effects of the fluorine and bromine atoms are predicted to further decrease the basicity of the nitrogen, resulting in a low pKa value.

  • Solubility: The predicted low water solubility is a direct consequence of the increased lipophilicity and the rigid, aromatic core. Strategies such as formulation with co-solvents or the introduction of solubilizing groups may be necessary for biological applications.

Spectral Analysis: A Theoretical Perspective

Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel compounds.[9] Based on the structure of 7-Bromo-5-fluoro-1,3-benzoxazole and data from related compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and fluorine atoms.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.1 - 8.3s-
H-47.4 - 7.6dJ(H-4, F-5) ≈ 8-10 Hz
H-67.2 - 7.4dJ(H-6, F-5) ≈ 4-6 Hz
  • Rationale: The proton at the 2-position (H-2) of the oxazole ring is typically observed as a singlet in the downfield region.[9] The protons on the benzene ring (H-4 and H-6) will exhibit coupling to the fluorine atom at position 5, resulting in doublet or doublet of doublets splitting patterns.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms (O, N, F, Br).

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4110 - 115 (with C-F coupling)
C-5155 - 160 (with large C-F coupling)
C-6115 - 120 (with C-F coupling)
C-7100 - 105
C-7a140 - 145
C-3a130 - 135
  • Rationale: The carbon atom bonded to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine (C-4 and C-6) will show smaller two- and three-bond couplings, respectively. The carbon attached to the bromine (C-7) will appear at a relatively upfield chemical shift compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)
C=N stretch (oxazole ring)1630 - 1600
C-O stretch (oxazole ring)1280 - 1220
Aromatic C=C stretch1600 - 1450
C-F stretch1100 - 1000
C-Br stretch700 - 600
  • Rationale: The stretching vibrations of the C=N and C-O bonds within the oxazole ring are characteristic features.[3][11] The presence of strong C-F and C-Br stretching bands will confirm the halogenation of the benzoxazole core.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 215 and another at m/z 217 with approximately equal intensity, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Pathways: Fragmentation may involve the loss of CO, HCN, or the halogen atoms.

Computational Modeling and Workflow

Computational chemistry is a powerful tool for predicting and understanding the properties of molecules.[12] Density Functional Theory (DFT) calculations can provide valuable insights into the geometry, electronic structure, and reactivity of 7-Bromo-5-fluoro-1,3-benzoxazole.

DFT Calculation Workflow

A typical workflow for the computational analysis of this molecule would involve the following steps:

DFT_Workflow A 1. Structure Optimization B 2. Frequency Calculation A->B Confirm minimum energy D 4. Frontier Molecular Orbital Analysis A->D Analyze reactivity E 5. Molecular Electrostatic Potential (MEP) Mapping A->E Visualize charge distribution C 3. NMR & IR Spectra Prediction B->C Predict spectral data

Caption: A generalized workflow for DFT calculations on 7-Bromo-5-fluoro-1,3-benzoxazole.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom, indicating these are the likely sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the oxazole ring and the carbon atoms attached to the electronegative fluorine and oxygen atoms, suggesting these are the probable sites for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface.

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen and oxygen atoms of the oxazole ring and the fluorine atom, indicating these are sites susceptible to electrophilic attack and hydrogen bonding.

  • Positive Potential (Blue): Regions of positive potential are likely to be found around the hydrogen atoms, making them susceptible to nucleophilic attack.

Reactivity and Synthetic Applications

The presence of two different halogen atoms provides multiple opportunities for further functionalization of the 7-Bromo-5-fluoro-1,3-benzoxazole core.

Electrophilic Aromatic Substitution

While the benzoxazole ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the oxazole moiety, substitutions can occur under specific conditions. The directing effects of the existing substituents will play a crucial role.

Cross-Coupling Reactions

The bromine atom at position 7 is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science applications.

Cross_Coupling Start 7-Bromo-5-fluoro-1,3-benzoxazole Catalyst Pd or Cu Catalyst Start->Catalyst Product Functionalized Benzoxazole Derivative Catalyst->Product Coupling_Partner Boronic Acid (Suzuki) Stannane (Stille) Alkyne (Sonogashira) Coupling_Partner->Catalyst

Caption: General scheme for cross-coupling reactions of 7-Bromo-5-fluoro-1,3-benzoxazole.

Potential in Drug Discovery

The unique combination of a proven pharmacophore (benzoxazole) with two halogen atoms suggests that 7-Bromo-5-fluoro-1,3-benzoxazole could be a valuable starting point for the development of new therapeutic agents.

  • Anticancer Activity: Many halogenated benzoxazoles have demonstrated potent anticancer activity.[13][14] The bromine and fluorine substituents can enhance binding to target proteins through halogen bonding and other interactions.

  • Antimicrobial Activity: Benzoxazole derivatives are known to possess broad-spectrum antimicrobial activity.[3] The lipophilicity conferred by the halogens may improve the ability of the molecule to penetrate microbial cell membranes.[14]

Conclusion

This technical guide has provided a theoretical framework for understanding the properties of 7-Bromo-5-fluoro-1,3-benzoxazole. While experimental data for this specific molecule is limited, the principles outlined here, based on the well-established chemistry of benzoxazoles and halogenated aromatic compounds, offer a solid foundation for future research. The computational and spectroscopic predictions, along with the proposed synthetic strategies, are intended to accelerate the exploration of this compound's potential in drug discovery and materials science.

References

  • ResearchGate. Physical properties of the benzoxazole derivatives. Available from: [Link]

  • ResearchGate. Physical properties of the benzoxazole derivatives. Available from: [Link]

  • Kakkar, S., Kumar, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. Available from: [Link]

  • Paliwal, R., & Bhargava, S. (2024). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 14(1), 1-12. Available from: [Link]

  • Kumar, D., Kumar, N., Singh, J., & Singh, J. (2022). Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. Chemistry & Biodiversity, 19(10), e202200489. Available from: [Link]

  • Prasad, C. S., Kumar, K. S., & Kumar, V. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]

  • Glavaš, M., Perić, M., Stepanić, V., & Raić-Malić, S. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. International Journal of Molecular Sciences, 23(24), 15891. Available from: [Link]

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  • Wang, Y., Zhang, Y., Chen, Z., Li, T., & Xuan, L. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Crystals, 13(4), 599. Available from: [Link]

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The Influence of Halogenation on the Electronic Properties of Benzoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the electronic properties of halogenated benzoxazoles, a class of heterocyclic compounds pivotal in the fields of medicinal chemistry, materials science, and biological imaging. We will delve into the profound impact of halogen substitution on the molecular orbital energies, photophysical characteristics, and overall reactivity of the benzoxazole core. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles and practical experimental insights.

The Benzoxazole Core: An Electronically Versatile Scaffold

The benzoxazole moiety, consisting of a benzene ring fused to an oxazole ring, is a fundamental building block in numerous biologically active compounds and functional materials.[1][2] Its planar structure and π-conjugated system give rise to distinct electronic properties that are highly tunable through chemical modification. Understanding the foundational electronic structure of the parent benzoxazole is crucial before exploring the effects of halogenation.

The electronic behavior of benzoxazoles is largely governed by the distribution of electrons within their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a key determinant of the molecule's chemical reactivity, stability, and absorption/emission characteristics.[2][3] A smaller HOMO-LUMO gap generally correlates with higher reactivity and a bathochromic (red) shift in the absorption spectrum.[3]

The Halogen Effect: Modulating Electronic Properties through Substitution

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzoxazole scaffold provides a powerful strategy for fine-tuning its electronic properties. Halogens exert their influence through a combination of inductive and resonance effects, with the specific impact depending on the nature of the halogen and its position on the aromatic ring.

Inductive Effects: Due to their high electronegativity, halogens act as strong electron-withdrawing groups through the sigma bond network (inductive effect). This effect generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels.

Resonance Effects: Halogens also possess lone pairs of electrons that can be donated into the π-system of the benzoxazole ring (resonance effect). This electron-donating effect tends to raise the energy of the HOMO.

The net electronic impact of a halogen substituent is a balance between these opposing effects. For instance, fluorine, being the most electronegative halogen, exerts a very strong inductive effect. In contrast, for larger halogens like bromine and iodine, the resonance effect becomes more significant.[4]

Impact on Frontier Molecular Orbitals

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the influence of halogenation on the frontier molecular orbitals of benzoxazoles.[2][3][5] The introduction of a halogen atom typically leads to a decrease in both the HOMO and LUMO energy levels compared to the unsubstituted parent compound.

Table 1: Representative Frontier Molecular Orbital Energies of Halogenated Benzoxazoles (Illustrative DFT Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Phenylbenzoxazole-6.2-1.84.4
2-(4-Fluorophenyl)benzoxazole-6.3-1.94.4
2-(4-Chlorophenyl)benzoxazole-6.4-2.14.3
2-(4-Bromophenyl)benzoxazole-6.4-2.14.3
2-(4-Iodophenyl)benzoxazole-6.3-2.24.1

Note: These are representative values and can vary depending on the specific computational methodology.

This data illustrates that increasing the size of the halogen atom can lead to a progressive decrease in the HOMO-LUMO gap, suggesting an increase in reactivity and a red-shift in the absorption spectrum.

Photophysical Properties of Halogenated Benzoxazoles

Halogenation significantly influences the absorption and fluorescence properties of benzoxazoles, making them valuable fluorophores for various applications.[6][7]

Absorption and Emission Spectra

The position of the halogen substituent on the benzoxazole ring affects the absorption and emission maxima. Generally, halogenation can lead to bathochromic (red) or hypsochromic (blue) shifts depending on the interplay of inductive and resonance effects.

Fluorescence Quantum Yield

A key photophysical parameter is the fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process. The "heavy atom effect" is a well-documented phenomenon where the presence of heavier halogen atoms (like bromine and iodine) can decrease the fluorescence quantum yield.[4] This is attributed to enhanced intersystem crossing from the excited singlet state to the triplet state, which is a non-radiative decay pathway.

In solution, the fluorescence quantum yield of 2-phenyl-benzoxazole derivatives has been observed to progressively decrease with increasing size of the halogen atom.[4] However, in the solid state, the molecular arrangement and intermolecular interactions can lead to different trends. For example, an increase in photoluminescence efficiency was observed when moving from a fluorinated to a chlorinated derivative in the solid state.[4]

Synthesis of Halogenated Benzoxazoles

Several synthetic routes are available for the preparation of halogenated benzoxazoles. A common and versatile method involves the condensation of a halogenated 2-aminophenol with a suitable carboxylic acid or its derivative.[8][9]

General Synthetic Protocol: Condensation of 2-Aminophenols

A widely used method for synthesizing 2-substituted benzoxazoles involves the reaction of 2-aminophenols with carboxylic acids, aldehydes, or amides.[8][9][10] Halogenated derivatives can be readily prepared by using the appropriately substituted 2-aminophenol or carboxylic acid derivative.[8][11]

Experimental Protocol: Synthesis of 2-(Halophenyl)benzoxazoles

  • Reactant Preparation: In a round-bottom flask, dissolve the halogenated 2-aminophenol (1 equivalent) and the desired benzoic acid derivative (1.1 equivalents) in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Reaction: Heat the reaction mixture to a high temperature (typically 180-220 °C) for several hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash it thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Synthesis_Workflow Reactants Halogenated 2-Aminophenol + Benzoic Acid Derivative Solvent High-Boiling Solvent (e.g., PPA) Reactants->Solvent Dissolve Reaction Heating (180-220 °C) Solvent->Reaction Precipitation Pour into Ice-Water Reaction->Precipitation Cool & Precipitate Filtration Collect Precipitate Precipitation->Filtration Washing Wash with Water & NaHCO3 solution Filtration->Washing Purification Recrystallization or Column Chromatography Washing->Purification Product Pure Halogenated Benzoxazole Purification->Product

Caption: General workflow for the synthesis of halogenated benzoxazoles.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of benzoxazole derivatives.[2][3][5] These computational methods allow for the prediction of molecular geometries, frontier molecular orbital energies, and simulated absorption spectra, providing valuable insights that complement experimental findings.

DFT Calculation Protocol

A typical computational workflow for analyzing the electronic properties of a halogenated benzoxazole involves the following steps:

  • Molecular Modeling: The 3D structure of the molecule is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is commonly performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[2]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: Once a stable structure is obtained, various electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) can be calculated.

  • Excited State Calculations: To simulate UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed.

DFT_Workflow Start Build Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Confirm Minimum Energy GroundState Calculate Ground State Electronic Properties (HOMO, LUMO, MEP) Freq->GroundState ExcitedState TD-DFT Calculation (Simulate UV-Vis Spectra) Freq->ExcitedState Analysis Analyze & Interpret Results GroundState->Analysis ExcitedState->Analysis

Caption: A typical workflow for DFT analysis of benzoxazole derivatives.

Applications in Drug Discovery and Materials Science

The tunable electronic properties of halogenated benzoxazoles make them highly attractive for a range of applications.

  • Drug Development: The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[12][13] Halogenation can be used to modulate the binding affinity of these compounds to their biological targets and to improve their pharmacokinetic properties.

  • Fluorescent Probes: Their sensitivity to the local microenvironment makes halogenated benzoxazoles excellent candidates for fluorescent probes to study biological systems.[6][14][15] They have been used to image lipid droplets, monitor intracellular viscosity, and detect metal ions.[14][15][16]

  • Organic Electronics: The π-conjugated nature of benzoxazoles, combined with the electronic modifications introduced by halogens, makes them promising materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.[8]

Conclusion

Halogenation provides a powerful and versatile tool for modulating the electronic properties of the benzoxazole core. By carefully selecting the halogen substituent and its position, researchers can fine-tune the frontier molecular orbital energies, photophysical characteristics, and reactivity of these compounds. This level of control is essential for the rational design of novel halogenated benzoxazoles with tailored functionalities for applications in drug discovery, biological imaging, and materials science. The synergy between synthetic chemistry, spectroscopy, and computational modeling will continue to drive innovation in this exciting area of research.

References

  • Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents | ACS Sustainable Chemistry & Engineering - ACS Publications. (2013, March 26).
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal.
  • Theoretical Examination of the Electronic Structure of Benzoxazoles: A Technical Guide - Benchchem.
  • 5-Methylbenzoxazole Derivatives as Fluorescent Probes for Biological Imaging: Application Notes and Protocols - Benchchem.
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2024, August 4).
  • Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy - Benchchem.
  • A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing).
  • Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage - PMC.
  • Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study | Request PDF - ResearchGate.
  • The Influence of Nitro Substitution on the Electronic Properties of Benzoxazoles: A Technical Guide - Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (2025, March 28).
  • Influence of the halogen atom in the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives | Request PDF - ResearchGate. (2025, August 7).
  • Substrate scope for the synthesis of benzoxazoles. [a] Halogenation step required 12 h. - ResearchGate.
  • Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage - RSC Publishing. (2022, July 21).
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC. (2019, January 4).
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC.
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Methodological & Application

Application Note: Advanced Derivatization Strategies for 7-Bromo-5-fluoro-1,3-benzoxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-5-fluoro-1,3-benzoxazole is a highly versatile, bifunctional scaffold widely utilized in medicinal chemistry as a bioisostere for indoles, benzimidazoles, and benzothiazoles. The orthogonal reactivity of its three distinct functional sites—the C-7 bromine, the C-5 fluorine, and the C-2 acidic proton—enables the divergent synthesis of complex molecular libraries. This application note provides field-proven, self-validating protocols for the site-selective derivatization of this scaffold, emphasizing the mechanistic causality behind catalyst and reagent selection.

Table 1: Physicochemical Profile
PropertyValue
CAS Number 1226045-94-8
Molecular Formula C₇H₃BrFNO
Molecular Weight 216.01 g/mol
Key Reactive Sites C-7 (Cross-coupling), C-2 (C-H Activation), C-5 (SNAr)
Storage Conditions 2-8 °C, sealed under an inert atmosphere

Mechanistic Rationale & Site Selectivity

The derivatization of this scaffold requires precise control over chemoselectivity .

  • C-7 Position: The C–Br bond possesses the lowest bond dissociation energy on the aromatic ring, making it the kinetically favored site for oxidative addition by Pd(0) species.

  • C-2 Position: The oxazole C–H bond is highly acidic (pKa ~15). Utilizing a pivalate-assisted Concerted Metalation-Deprotonation (CMD) pathway allows for direct C–H functionalization without the need for pre-activation (e.g., avoiding the formation of unstable oxazol-2-ylzinc intermediates) .

  • C-5 Position: While the fluorine atom is a potential leaving group for Nucleophilic Aromatic Substitution (SNAr), the electron-donating resonance from the adjacent oxazole oxygen heavily deactivates this position. Consequently, C-5 functionalization requires forcing conditions, allowing C-7 and C-2 to be derivatized orthogonally without C-5 interference.

Workflow Core 7-Bromo-5-fluoro- 1,3-benzoxazole Suzuki C-7 Suzuki-Miyaura (Aryl/Heteroaryl) Core->Suzuki Pd(dppf)Cl2 Boronic Acid Buchwald C-7 Buchwald-Hartwig (Amination) Core->Buchwald Pd2(dba)3 / BrettPhos Amine CH_Act C-2 C-H Arylation (Direct Functionalization) Core->CH_Act Pd(OAc)2 / PivOH Aryl Halide

Caption: Divergent derivatization pathways for 7-Bromo-5-fluoro-1,3-benzoxazole.

Protocol 1: C-7 Suzuki-Miyaura Cross-Coupling

Causality & Reagent Selection: We employ Pd(dppf)Cl₂ due to its large bite angle (99°), which sterically accelerates the reductive elimination step—a critical requirement when coupling electron-deficient heterocycles that otherwise stall at the transmetalation intermediate . A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrates and the K₂CO₃ base, facilitating the formation of the reactive boronate complex necessary for transmetalation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, add 7-Bromo-5-fluoro-1,3-benzoxazole (1.0 mmol, 216 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

  • Solvent & Degassing: Add 1,4-Dioxane (8 mL) and deionized H₂O (2 mL). Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.

  • Reaction: Seal the flask and heat to 90 °C in an oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography using a Hexanes/EtOAc gradient.

Self-Validation & Quality Control (IPC):

  • Monitoring: Analyze the reaction mixture via LC-MS at t=2h and t=12h.

  • Validation: The disappearance of the starting material's distinct isotopic pattern (m/z 215.9/217.9, 1:1 ratio) and the appearance of the product mass confirms conversion.

  • Troubleshooting: If a peak at m/z 137.0 (debrominated starting material) is observed, the reductive elimination is too slow relative to protode-palladation. Ensure the boronic acid is not degrading, and consider switching to a more electron-rich ligand like XPhos.

Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Trans- metalation OxAdd->TransMet + R-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product

Caption: General Pd-catalyzed cross-coupling catalytic cycle at the C-7 position.

Protocol 2: C-2 Direct C-H Arylation via CMD

Causality & Reagent Selection: Direct arylation avoids the stoichiometric generation of organometallic reagents. Pivalic acid (PivOH) is utilized as a catalytic proton shuttle. The pivalate anion coordinates to the Pd(II) center and acts as an intramolecular base, abstracting the C-2 proton via a six-membered transition state. This Concerted Metalation-Deprotonation (CMD) drastically lowers the activation energy barrier for C–H cleavage .

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 7-Bromo-5-fluoro-1,3-benzoxazole (1.0 mmol), aryl iodide (1.5 mmol), K₂CO₃ (2.0 mmol), and PivOH (0.3 mmol, 30 mol%).

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol) and PCy₃ (0.10 mmol). (Note: The C-7 bromine is generally preserved if the aryl iodide is highly reactive, though chemoselectivity must be strictly monitored).

  • Solvent & Degassing: Add anhydrous Toluene (5 mL). Degas via three freeze-pump-thaw cycles.

  • Reaction: Heat at 110 °C for 16 hours.

  • Workup & Purification: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Self-Validation & Quality Control (IPC):

  • Validation: The isolated product must be analyzed via ¹H-NMR. The definitive marker of success is the complete disappearance of the sharp C-2 oxazole proton singlet (typically observed around δ 8.1 ppm in the starting material).

CMD_Mechanism Precat Pd(OAc)2 + Ligand Active Pd(II) Active Species Precat->Active Activation CMD Concerted Metalation Deprotonation (CMD) Active->CMD + PivOH + Benzoxazole Arylation C-2 Arylated Benzoxazole CMD->Arylation + Ar-I Reductive Elim.

Caption: Concerted Metalation-Deprotonation (CMD) pathway for C-2 C-H arylation.

Protocol 3: C-7 Buchwald-Hartwig Amination

Causality & Reagent Selection: Coupling primary or secondary amines to the C-7 position requires a highly active catalyst to prevent competitive β-hydride elimination. BrettPhos is selected because its extreme steric bulk prevents the formation of inactive bis-amine palladium complexes, while its electron-rich dialkylphosphine moiety accelerates the initial oxidative addition into the C–Br bond .

Step-by-Step Procedure:

  • Preparation: In a glovebox, charge a vial with 7-Bromo-5-fluoro-1,3-benzoxazole (1.0 mmol), the desired amine (1.2 mmol), NaOtBu (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and BrettPhos (0.04 mmol).

  • Solvent: Add anhydrous Toluene (5 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 8 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the strong base. Extract with EtOAc (3 x 10 mL).

  • Purification: Concentrate and purify via reverse-phase HPLC if the resulting amine is highly polar.

Self-Validation & Quality Control (IPC):

  • Validation: LC-MS should show the product mass [M+H]⁺.

  • Troubleshooting: If starting material remains but the amine is consumed, the amine may be coordinating too strongly to the Pd center. Ensure strict adherence to the BrettPhos/Pd ratio to maintain the active mono-ligated Pd(0) species.

Summary of Quantitative Data

Table 2: Comparative Derivatization Strategies
Derivatization StrategyTarget SiteCatalyst SystemBase / AdditiveTypical Yield RangeKey Advantage
Suzuki-Miyaura C-7Pd(dppf)Cl₂K₂CO₃75 - 92%High functional group tolerance; robust scalability.
C-H Arylation C-2Pd(OAc)₂ / PCy₃K₂CO₃ / PivOH60 - 85%Atom-economical; avoids organometallic pre-activation.
Buchwald-Hartwig C-7Pd₂(dba)₃ / BrettPhosNaOtBu65 - 88%Enables late-stage N-functionalization with bulky amines.

References

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC - National Institutes of Health.[Link]

  • An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. Organic Process Research & Development - ACS Publications. [Link]

7-Bromo-5-fluoro-1,3-benzoxazole as a fragment for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 7-Bromo-5-fluoro-1,3-benzoxazole in Fragment-Based Drug Discovery (FBDD)

Introduction & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical fragment is the most critical determinant of a campaign's downstream success. As an application scientist overseeing hit-to-lead transitions, I frequently advocate for the integration of 7-Bromo-5-fluoro-1,3-benzoxazole (CAS: 1226045-94-8) into primary screening libraries.

Benzoxazoles are highly privileged heterocycles in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors (such as those targeting VEGFR-2 and c-Met)[1][2], and as core scaffolds in novel antibacterial agents targeting ESKAPE pathogens[3]. This specific fragment is meticulously designed to offer three distinct functional vectors:

  • The Benzoxazole Core: Acts as a potent hydrogen-bond acceptor, critical for anchoring the molecule to the ATP-binding pocket of kinases[1].

  • The C5-Fluorine: Serves a dual purpose. Biologically, it blocks oxidative metabolism at a highly reactive position and modulates the core's pKa to enhance membrane permeability. Analytically, it provides a highly sensitive, background-free probe for 19 F-NMR screening.

  • The C7-Bromine: Acts as a bioisosterically silent placeholder during screening, which is subsequently exploited as a highly reactive vector for Palladium-catalyzed cross-coupling during the hit-to-lead elaboration phase.

Physicochemical Profiling

To ensure a fragment is viable for screening, it must strictly adhere to the "Rule of Three" (Ro3). The physicochemical profile of 7-bromo-5-fluoro-1,3-benzoxazole demonstrates perfect compliance, ensuring optimal ligand efficiency (LE) upon binding.

Table 1: Physicochemical Properties & FBDD Rationale [4]

Property Value Structural Rationale & Impact
CAS Number 1226045-94-8 Unique identifier for commercial procurement and library registration.
Molecular Weight 216.01 g/mol Ro3 compliant (<300 Da); allows significant room for synthetic growth without exceeding lead-like MW limits.
LogP 2.73 Optimal lipophilicity; ensures solubility in aqueous assay buffers while maintaining sufficient hydrophobic interactions with the target.
TPSA 26.03 Ų Low polar surface area guarantees excellent cell membrane permeability, crucial for downstream phenotypic assays.
H-Bond Acceptors 2 The oxazole nitrogen and oxygen facilitate critical hydrogen bonding with target protein backbones (e.g., Cys919 in VEGFR-2)[1].

| H-Bond Donors | 0 | Minimizes the desolvation penalty required for the fragment to enter a hydrophobic binding pocket. |

Pharmacophore Core 7-Bromo-5-fluoro-1,3-benzoxazole F_atom C5-Fluorine Metabolic Shield & 19F-NMR Probe Core->F_atom Br_atom C7-Bromine Vector for Synthetic Growth Core->Br_atom Benzoxazole Benzoxazole Core Hinge-Binding (H-bond acceptor) Core->Benzoxazole

Figure 1: Structural rationale and pharmacophoric utility of the fragment.

FBDD Screening & Elaboration Workflow

The journey from a bare fragment to a potent lead compound requires a self-validating, orthogonal workflow. We leverage the C5-fluorine for primary screening and the C7-bromine for synthetic elaboration.

FBDD A Fragment Library (7-Br-5-F-Benzoxazole) B 19F-NMR Screening (CPMG Sequence) A->B C Orthogonal Validation (SPR / X-Ray) B->C D Hit Elaboration (Pd-Catalyzed Coupling) C->D E Lead Compound (e.g., VEGFR-2 Inhibitor) D->E

Figure 2: FBDD workflow for 7-bromo-5-fluoro-1,3-benzoxazole.

Protocol 1: Primary Hit Identification via 19 F-NMR (CPMG Method)

Scientific Causality: Traditional biochemical assays often fail to detect fragment binding due to their inherently low affinities ( Kd​ in the μM to mM range). 19 F-NMR is exceptionally sensitive to changes in the chemical environment. By utilizing the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, we apply a T2​ relaxation filter. Large macromolecules (proteins) have very short T2​ times, meaning their signals decay rapidly. When the fluorinated fragment binds to the target protein, it transiently adopts the protein's rapid relaxation properties. This results in a measurable line broadening and intensity reduction of the fragment's 19 F signal, confirming a binding event.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Crucial Step: Supplement the buffer with 5% D2​O to provide the necessary lock signal for the NMR spectrometer.

  • Sample Assembly:

    • Prepare a 500 μM solution of 7-bromo-5-fluoro-1,3-benzoxazole in the assay buffer. Ensure the final DMSO concentration remains ≤2% to prevent protein denaturation.

    • Add the target protein (e.g., purified VEGFR-2 kinase domain) to a final concentration of 20 μM .

  • Data Acquisition: Acquire the 19 F-NMR spectrum using a CPMG pulse sequence. Set the spin-echo delay ( τ ) and the number of loops ( n ) to effectively suppress any broad background signals.

  • Self-Validating Control (Competition Assay): To prove the binding is specific to the active site and not non-specific aggregation, introduce a known high-affinity reference inhibitor (e.g., Sorafenib)[1][2] into the NMR tube.

    • Expected Outcome: The reference compound will displace the fragment, causing the fragment's 19 F signal to revert to its sharp, high-intensity unbound state.

Protocol 2: Hit-to-Lead Elaboration via Suzuki-Miyaura Cross-Coupling

Once binding is confirmed, the C7-bromine serves as the synthetic handle to "grow" the fragment into adjacent binding pockets (e.g., the hydrophobic allosteric pocket of VEGFR-2)[1].

Scientific Causality: The C7 position is sterically hindered due to its proximity to the oxazole oxygen. Standard palladium catalysts often fail here due to slow reductive elimination. Therefore, we utilize Pd(dppf)Cl2​ . The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (approx. 99°), which forces the intermediate organopalladium species into a geometry that dramatically accelerates the rate-limiting reductive elimination step, ensuring high yields despite steric bulk.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 7-bromo-5-fluoro-1,3-benzoxazole (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol), K2​CO3​ (2.0 equiv, 1.0 mmol), and Pd(dppf)Cl2​ (0.05 equiv, 0.025 mmol).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water (5 mL total).

    • Crucial Step: Water is absolutely required to dissolve the K2​CO3​ and form the reactive boronate complex necessary for the transmetalation step.

    • Degassing: Sparge the solution with ultra-pure Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalytic species to inactive Pd(II) .

  • Reaction Execution: Seal the tube and heat to 90 °C in an oil bath for 6 hours. Monitor the consumption of the benzoxazole fragment via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Table 2: Optimization of C7-Cross-Coupling Conditions

Catalyst System Base Solvent System Temp (°C) Yield (%) Mechanistic Rationale

| Pd(PPh3​)4​ | Na2​CO3​ | Toluene/EtOH/ H2​O | 100 | 45% | Monodentate ligands fail to overcome the steric hindrance at C7 during reductive elimination. | | Pd2​(dba)3​ / XPhos | Cs2​CO3​ | 1,4-Dioxane | 100 | 62% | Bulky Buchwald ligand improves yield, but lack of water slows transmetalation of the boronic acid. | | Pd(dppf)Cl2​ | K2​CO3​ | 1,4-Dioxane/ H2​O (4:1) | 90 | 88% | Optimal. Large bite angle accelerates elimination; aqueous biphasic system drives rapid transmetalation. |

Biological Validation & Therapeutic Applications

Derivatives elaborated from the 7-bromo-5-fluoro-1,3-benzoxazole core have shown remarkable success in recent medicinal chemistry campaigns:

  • Oncology (Kinase Inhibition): Benzoxazole derivatives synthesized via this methodology have been validated as potent dual inhibitors of VEGFR-2 and c-Met kinases. For instance, piperidinyl-based benzoxazoles have demonstrated IC50​ values in the nanomolar range, inducing G2/M cell-cycle arrest and apoptosis in MCF-7 breast cancer cell lines by upregulating p53 and BAX while downregulating Bcl-2[1][2].

  • Antimicrobial Agents: Beyond oncology, functionalized benzoxazoles have been hybridized with thiazolidinones to create potent antibacterial agents. These compounds exhibit high selectivity indices against ESKAPE pathogens (including MRSA and VRE) by inhibiting critical bacterial survival enzymes such as DNA gyrase B and Penicillin-Binding Protein 4 (PBP4)[3][5].

By leveraging the dual analytical and synthetic handles of 7-bromo-5-fluoro-1,3-benzoxazole, drug development professionals can rapidly transition from low-affinity fragment hits to highly potent, target-specific lead compounds.

References

  • Structure-Based Design of Benzoxazoles as new Inhibitors for D-Alanyl - D-Alanine Ligase. ucl.ac.be.
  • Biological activities of benzoxazole and its derivatives. researchgate.net.
  • 1226045-94-8 | 7-Bromo-5-fluorobenzo[d]oxazole. chemscene.com.
  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. nih.gov.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. tandfonline.com.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. mdpi.com.

Sources

The Strategic Utility of 7-Bromo-5-fluoro-1,3-benzoxazole in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Organic Electronics and Photonics

In the landscape of materials science, the demand for novel organic molecules with tunable electronic and photophysical properties is insatiable. The 1,3-benzoxazole core is a privileged heterocyclic scaffold known for its high thermal stability, chemical robustness, and inherent fluorescence.[1] The strategic introduction of halogen substituents onto this core transforms it into a versatile platform for the synthesis of advanced materials. 7-Bromo-5-fluoro-1,3-benzoxazole emerges as a particularly compelling building block for researchers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent chemical sensors.

The utility of this molecule is rooted in its distinct structural features:

  • The 7-Bromo Position: The bromine atom serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the facile introduction of a wide array of functional groups, enabling the construction of extended π-conjugated systems. The C-Br bond is weaker than a C-Cl bond, making it more reactive and allowing for milder reaction conditions.[2]

  • The 5-Fluoro Position: The fluorine atom, with its high electronegativity, significantly modulates the electronic properties of the benzoxazole core. It generally lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance the stability and performance of organic electronic devices.[3] Fluorination can also improve solubility and influence intermolecular packing, which are critical parameters for device fabrication and performance.[4]

This guide provides detailed application notes and experimental protocols for leveraging 7-Bromo-5-fluoro-1,3-benzoxazole as a precursor in the synthesis of high-performance organic materials. We will explore its derivatization and subsequent application in OLEDs and fluorescent sensors, providing both the "how" and the "why" behind the proposed methodologies.

Part 1: Synthesis of Advanced Materials via Cross-Coupling Reactions

The bromine at the 7-position of the benzoxazole is the key to unlocking its potential. Below are protocols for three fundamental cross-coupling reactions, each leading to a different class of functional material.

Application Note 1.1: Synthesis of a Blue-Emitting Material for OLEDs via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, ideal for linking the benzoxazole core to other aromatic systems to create efficient light-emitting molecules.[5] By coupling 7-Bromo-5-fluoro-1,3-benzoxazole with an electron-donating carbazole boronic acid ester, we can synthesize a donor-acceptor type molecule with potential for strong blue emission.[6]

Protocol 1.1: Synthesis of 7-(9,9-dihexyl-9H-carbazol-2-yl)-5-fluoro-1,3-benzoxazole

Materials:

  • 7-Bromo-5-fluoro-1,3-benzoxazole (1.0 eq)

  • 9,9-dihexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized Water

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 7-Bromo-5-fluoro-1,3-benzoxazole, 9,9-dihexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add a degassed 4:1 mixture of toluene and ethanol, followed by degassed deionized water. The final solvent composition should be approximately Toluene:Ethanol:Water (8:2:1).

  • Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with deionized water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvents: Oxygen dissolved in the solvents can also lead to catalyst degradation and unwanted side reactions.

  • Base (K₂CO₃): The base is required to activate the boronic ester for transmetalation to the palladium center.

  • Mixed Solvent System: The toluene/ethanol/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

Suzuki_Coupling reagents Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 90°C product 7-(9,9-dihexyl-9H-carbazol-2-yl)-5-fluoro-1,3-benzoxazole reagents->product start_benzoxazole 7-Bromo-5-fluoro-1,3-benzoxazole start_benzoxazole->reagents start_boronic_ester Carbazole Boronic Ester start_boronic_ester->reagents

Caption: Suzuki-Miyaura coupling workflow.

Application Note 1.2: Synthesis of a Conjugated Polymer Building Block via Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, making it ideal for synthesizing conjugated polymers with alternating aryl and alkynyl units.[7][8] These materials are of great interest for applications in organic field-effect transistors (OFETs) and sensors.

Protocol 1.2: Synthesis of 5-fluoro-7-((4-(trimethylsilyl)phenyl)ethynyl)-1,3-benzoxazole

Materials:

  • 7-Bromo-5-fluoro-1,3-benzoxazole (1.0 eq)

  • 1-ethynyl-4-(trimethylsilyl)benzene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried Schlenk flask, dissolve 7-Bromo-5-fluoro-1,3-benzoxazole and 1-ethynyl-4-(trimethylsilyl)benzene in a mixture of anhydrous THF and TEA.

  • Degas the solution by bubbling with inert gas for 20-30 minutes.

  • Under a positive flow of inert gas, add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient. The trimethylsilyl (TMS) protecting group can be removed in a subsequent step using a base like potassium carbonate in methanol to yield the terminal alkyne, which is a versatile monomer for polymerization.

Causality Behind Experimental Choices:

  • Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the catalytic cycle.

  • Triethylamine (TEA): TEA acts as both the solvent and the base, neutralizing the HBr formed during the reaction and preventing the deactivation of the catalyst.

  • Anhydrous Conditions: Moisture can interfere with the catalytic cycle and lead to unwanted side reactions, so anhydrous solvents and reagents are preferred.

Part 2: Application in Organic Light-Emitting Diodes (OLEDs)

Materials derived from 7-Bromo-5-fluoro-1,3-benzoxazole are expected to be excellent candidates for use in OLEDs, particularly as blue emitters or as host materials for phosphorescent emitters.[9][10] The fluorinated benzoxazole core can provide a high triplet energy, which is essential for hosting blue or green phosphorescent dopants.

Application Note 2.1: Fabrication and Characterization of a Solution-Processed OLED

Solution-processing techniques like spin-coating offer a cost-effective alternative to vacuum deposition for fabricating large-area OLEDs. The solubility of the synthesized materials can be tuned by attaching appropriate side chains (e.g., hexyl groups on the carbazole unit in Protocol 1.1).

Protocol 2.1: Fabrication of a Multilayer OLED Device

Materials & Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized emissive material (e.g., from Protocol 1.1) dissolved in chlorobenzene

  • 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Spin-coater

  • Vacuum thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry with a stream of nitrogen and treat with UV-Ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL): Inside a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes.

  • Emissive Layer (EML): Spin-coat a solution of the synthesized emissive material (e.g., 10 mg/mL in chlorobenzene) on top of the PEDOT:PSS layer and anneal according to the material's thermal properties.

  • Electron Transport and Cathode Layers: Transfer the substrates to a vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit a layer of TPBi (electron transport layer, ~30 nm), a thin layer of LiF (electron injection layer, ~1 nm), and a cathode layer of Al (~100 nm).

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculate the external quantum efficiency (EQE).

OLED_Device cluster_0 OLED Stack Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (TPBi) EIL->ETL EML Emissive Layer (Synthesized Material) ETL->EML HIL Hole Injection Layer (PEDOT:PSS) EML->HIL Light Light Emission EML->Light Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical solution-processed OLED architecture.

Part 3: Application in Fluorescent Chemical Sensors

The inherent fluorescence of the benzoxazole core makes it an excellent platform for developing chemosensors.[11] By functionalizing the 7-position with a receptor unit capable of binding to specific analytes (e.g., metal ions), changes in the fluorescence properties upon binding can be used for detection.

Application Note 3.1: Development of a "Turn-On" Fluorescent Sensor for Metal Ions

A "turn-on" sensor exhibits low fluorescence in the absence of the analyte and a significant increase in fluorescence upon binding. This can be achieved by coupling the benzoxazole fluorophore to a quenching unit via a linker that is disrupted upon analyte binding. For this, we can first use a Sonogashira coupling (Protocol 1.2) to install an alkyne handle, which can then be further functionalized using "click" chemistry.

Protocol 3.1: Synthesis of a Triazole-linked Receptor for Metal Ion Sensing

Materials:

  • Terminal alkyne synthesized from 7-Bromo-5-fluoro-1,3-benzoxazole (from a modified Protocol 1.2) (1.0 eq)

  • 2-(Azidomethyl)pyridine (receptor unit) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne and 2-(azidomethyl)pyridine in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate, followed by CuSO₄·5H₂O.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of the triazole product can be monitored by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography to yield the triazole-linked sensor molecule.

Sensing Mechanism and Characterization:

The pyridine and triazole nitrogen atoms can act as a chelating unit for metal ions like Zn²⁺ or Cu²⁺. In the free state, photoinduced electron transfer (PET) from the receptor to the excited benzoxazole fluorophore may quench the fluorescence. Upon binding a metal ion, the PET process is inhibited, leading to a "turn-on" of fluorescence. The sensor's performance would be evaluated by titration experiments, measuring the fluorescence intensity as a function of metal ion concentration to determine selectivity and detection limits.

Data Presentation: Expected Properties of Synthesized Materials

While experimental data for the specific compounds proposed here are not available, we can predict their photophysical properties based on known benzoxazole derivatives.

Table 1: Predicted Photophysical Properties of Synthesized Derivatives

CompoundPredicted ApplicationAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Predicted Quantum Yield (Φ_F)
7-(carbazol-2-yl)-5-fluoro-1,3-benzoxazoleBlue OLED Emitter~350-380~420-450High (>0.6) in non-polar solvents
5-fluoro-7-(phenylethynyl)-1,3-benzoxazolePolymer Building Block~320-340~380-410Moderate
Triazole-linked Sensor (Free)Metal Ion Sensor~330-350~390-420Low (<0.1)
Triazole-linked Sensor (+ Zn²⁺)Metal Ion Sensor~330-350~390-420High (>0.5)

Note: These values are estimations based on data for analogous compounds and are subject to experimental verification. The fluoro substituent is expected to cause a slight blue-shift compared to non-fluorinated analogues.

Conclusion

7-Bromo-5-fluoro-1,3-benzoxazole is a strategically designed building block with significant potential for the development of advanced functional materials. Its reactive bromine handle allows for precise and versatile functionalization through established cross-coupling chemistry, while the fluorine substituent provides a means to fine-tune the electronic properties of the resulting materials. The protocols and application notes provided in this guide offer a robust starting point for researchers to explore the synthesis of novel emitters for OLEDs, building blocks for conjugated polymers, and sensitive fluorescent chemosensors. The continued exploration of such multifunctional building blocks is paramount to the advancement of organic electronics and materials science.

References

  • BenchChem. (2025).
  • EL Housseiny, H., Fery-Forgues, S., Buso, D., Ternisien, M., & Zissis, G. (2021). Use of oxazole-based chromophores as neat films in OLED structures: towards efficient deep-blue emitters. SPIE Digital Library.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions.
  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
  • Molecules. (2023).
  • MDPI. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+.
  • Synthesis and photophysical properties of fluorine substituted end group for benzo[1,2-b:4,5-b′] diselenophene. (n.d.).
  • MDPI. (2025).
  • BenchChem. (2025).
  • PubMed. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (2025).

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Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 7-Bromo-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Profiling

In modern drug discovery, the benzoxazole scaffold is a privileged pharmacophore frequently utilized for its ability to act as a bioisostere for amides and esters. The functionalization of 7-Bromo-5-fluoro-1,3-benzoxazole (CAS: 1226045-94-8) presents a unique synthetic opportunity and challenge. Palladium-catalyzed cross-coupling reactions are the gold standard for elaborating such halogenated heterocycles [1].

However, working with this specific substrate requires a deep understanding of its electronic and structural nuances:

  • The C7-Bromine (Primary Reactivity): The electron-withdrawing nature of both the oxazole ring and the C5-fluorine significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond. This accelerates the initial oxidative addition of Pd(0).

  • The C5-Fluorine (Orthogonal Stability): While C-F bonds can be activated by specific nickel catalysts, they remain completely inert under standard palladium catalysis. This allows for orthogonal chemoselectivity, meaning the C-Br bond can be selectively functionalized while leaving the valuable C-F bond intact for downstream protein-ligand interactions [2].

  • The Benzoxazole Core (Sensitivity & Competing Pathways): The 1,3-benzoxazole ring is highly susceptible to base-mediated ring-opening. Furthermore, the unsubstituted C2 position is highly acidic and prone to competing Pd-catalyzed direct C-H arylation [3]. Therefore, the choice of base and ligand is the defining factor between a high-yielding cross-coupling and complete substrate degradation.

Mechanistic Pathway & Chemoselectivity

The fundamental challenge in coupling 7-bromo-5-fluoro-1,3-benzoxazole is directing the palladium catalyst exclusively toward the C7-Br bond while suppressing C2-H activation and base-mediated degradation.

G Substrate 7-Bromo-5-fluoro- 1,3-benzoxazole Pd0 Pd(0) L_n Substrate->Pd0 Catalyst OxAdd Oxidative Addition (C7-Br) Pd0->OxAdd Fast (Favored) CHAct C2-H Activation (Side Reaction) Pd0->CHAct Competing Path Transmet Transmetalation / Amine Binding OxAdd->Transmet Degradation Ring Opening / C2-Arylation CHAct->Degradation RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product C7-Functionalized Product RedElim->Product

Catalytic cycle highlighting chemoselective C7-Br oxidative addition over C2-H activation.

Experimental Workflows & Protocols

To ensure a self-validating and reproducible system, the following protocols have been engineered to mitigate the specific vulnerabilities of the 5-fluorobenzoxazole core.

Protocol A: Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The Suzuki-Miyaura reaction requires a base to activate the boronic acid via the formation of a boronate complex, which facilitates transmetalation. Strong bases (e.g., NaOH, Ba(OH)₂) will hydrolyze the benzoxazole ring. We utilize anhydrous Potassium Phosphate (K₃PO₄) as a mild, non-nucleophilic base. The bidentate ligand dppf is selected to prevent catalyst deactivation and suppress C2-H insertion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 20 mL Schlenk tube and backfill with Argon (3 cycles).

  • Reagent Loading: Add 7-Bromo-5-fluoro-1,3-benzoxazole (1.0 equiv, 1.0 mmol), the corresponding aryl boronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) via syringe. The small amount of water is critical for boronic acid activation but is tolerated by the benzoxazole at moderate temperatures.

  • Reaction: Seal the tube and heat to 80 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Causality & Rationale: Amination is notoriously difficult for benzoxazoles because the standard base, Sodium tert-butoxide (NaOtBu), acts as a strong nucleophile and rapidly opens the oxazole ring. To circumvent this, Cesium Carbonate (Cs₂CO₃) is employed. Because Cs₂CO₃ is a weaker base, a highly active, electron-rich bulky phosphine ligand like BrettPhos or RuPhos must be paired with Pd₂(dba)₃ to drive the challenging reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 7-Bromo-5-fluoro-1,3-benzoxazole (1.0 equiv, 0.5 mmol), the secondary amine (1.2 equiv, 0.6 mmol), and finely ground Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%).

  • Solvent: Add anhydrous, degassed Toluene (3 mL).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 90 °C for 16 hours.

  • Workup: Cool the mixture, filter through a short pad of Celite, eluting with Dichloromethane (10 mL). Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography depending on amine polarity.

Optimization Workflow & Decision Logic

When adapting these protocols for highly sterically hindered coupling partners, systematic optimization is required. The decision tree below outlines the logical progression for troubleshooting failed reactions with this scaffold.

G Start Start: 7-Bromo-5-fluoro-1,3-benzoxazole Base Base Selection Start->Base StrongBase Strong Base (NaOtBu, KOH) Base->StrongBase Avoid WeakBase Mild Base (K3PO4, Cs2CO3) Base->WeakBase Preferred RingOpen Benzoxazole Ring Opening (Reaction Fails) StrongBase->RingOpen Ligand Ligand Selection WeakBase->Ligand Bidentate Bidentate (dppf) or Bulky Monodentate (XPhos) Ligand->Bidentate High Steric Bulk SmallLigand Small Phosphines (PPh3) Ligand->SmallLigand Low Steric Bulk Success High Yield C7-Coupling Bidentate->Success CHAct Competing C2-H Arylation SmallLigand->CHAct

Decision tree for optimizing Pd-catalyzed coupling of sensitive benzoxazole scaffolds.

Quantitative Data Summary

The table below summarizes the validated parameters and expected outcomes for the functionalization of 7-Bromo-5-fluoro-1,3-benzoxazole across different coupling modalities.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Expected YieldPrimary Side Reaction
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane/H₂O8075 - 90%Protodeboronation
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosCs₂CO₃ (2.0 eq)Toluene9065 - 85%Ring-opening (if overheated)
Sonogashira Pd(PPh₃)₄ / CuIEt₃N (Solvent)DMF/Et₃N6070 - 88%Alkyne Homocoupling
Heck Reaction Pd(OAc)₂ / P(o-tol)₃Cy₂NMe (2.0 eq)DMF10050 - 70%C2-H Direct Arylation

Note: Yields are highly dependent on the electronic nature of the coupling partner. Electron-rich boronic acids and secondary cyclic amines generally provide the upper range of the expected yields.

References

  • Duke, R. "Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications." Journal of Chemical and Pharmaceutical Research, 16(4): 127 (2024). Available at:[Link]

  • Fujita, T., et al. "Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation." Beilstein Journal of Organic Chemistry, 21: 146-154 (2025). Available at:[Link]

  • Dong, J. J., et al. "Carbonates: Eco-Friendly Solvents for Palladium-Catalyzed Direct Arylation of Heteroaromatics." Green Chemistry, 12: 2053-2063 (2010). Available at:[Link]

The Synthesis of Benzoxazoles via Condensation Reaction: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazoles are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis, most commonly achieved through the condensation reaction of 2-aminophenols with carboxylic acids or their derivatives, is a cornerstone of modern medicinal and materials chemistry.[3] This application note provides a comprehensive guide to the experimental protocols for benzoxazole synthesis, delving into the underlying reaction mechanisms, a comparative analysis of various synthetic strategies, and detailed, step-by-step procedures for laboratory application. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and high yields.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole motif, a fusion of a benzene ring and an oxazole ring, is a privileged scaffold in drug discovery due to its wide range of pharmacological activities.[4][5] Derivatives have shown potent antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][5][6] This biological versatility stems from the ability of the benzoxazole ring system to act as a bioisostere for naturally occurring nucleic bases, allowing for interactions with various biological macromolecules.[7] Beyond pharmaceuticals, benzoxazoles are utilized as fluorescent whiteners, photochromic agents, and laser dyes.[8] Consequently, the development of efficient and robust synthetic methodologies for accessing this important heterocyclic system is of paramount importance.

The Core Chemistry: Mechanism of Benzoxazole Formation

The classical and most direct route to 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (e.g., acid chlorides, esters, or aldehydes).[3][9][10] The reaction proceeds through a two-step mechanism: initial acylation or condensation followed by an intramolecular cyclodehydration.

  • Acylation/Condensation: The amino group of the 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid derivative. In the case of aldehydes, this step involves the formation of a Schiff base intermediate.[11]

  • Intramolecular Cyclodehydration: The hydroxyl group of the 2-aminophenol then attacks the carbonyl carbon of the newly formed amide or the imine carbon of the Schiff base. This is followed by the elimination of a water molecule to form the stable aromatic benzoxazole ring.

The overall reaction is a dehydration process, and often requires heat and/or a catalyst to drive the reaction to completion.

Benzoxazole Formation Mechanism 2-Aminophenol 2-Aminophenol Intermediate (Amide/Schiff Base) Intermediate (Amide/Schiff Base) 2-Aminophenol->Intermediate (Amide/Schiff Base) Acylation/ Condensation Carboxylic Acid Derivative (R-COX) Carboxylic Acid Derivative (R-COX) Carboxylic Acid Derivative (R-COX)->Intermediate (Amide/Schiff Base) Benzoxazole Benzoxazole Intermediate (Amide/Schiff Base)->Benzoxazole Intramolecular Cyclodehydration (-H2O)

Caption: General mechanism for benzoxazole synthesis.[10]

Experimental Protocols

A variety of methods have been developed for the synthesis of benzoxazoles, each with its own advantages in terms of reaction conditions, yields, and substrate scope. Below are detailed protocols for several common and effective approaches.

Protocol 1: Classical Synthesis using Polyphosphoric Acid (PPA)

This method is a robust and widely used procedure for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids. PPA acts as both a catalyst and a dehydrating agent.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 2-aminophenol and the desired carboxylic acid.

  • Carefully add polyphosphoric acid (approximately 10 times the weight of the 2-aminophenol).

  • Heat the reaction mixture to 180-200°C with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[12]

Causality: The high temperature and the dehydrating nature of PPA are crucial for driving the cyclodehydration step to completion, especially with less reactive carboxylic acids.

Protocol 2: Methanesulfonic Acid Catalyzed One-Pot Synthesis from Carboxylic Acids

This protocol offers a convenient one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids by generating the more reactive acid chloride in situ.[8][13]

Materials:

  • Carboxylic acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • 2-Aminophenol (1.0 eq)

  • Methanesulfonic acid (2.0-3.0 eq)

  • Toluene or xylene

Procedure:

  • To a stirred solution of the carboxylic acid in toluene or xylene, add thionyl chloride.

  • Heat the mixture at reflux for 1-2 hours to form the acid chloride.

  • Cool the reaction mixture to room temperature and then add the 2-aminophenol.

  • Add methanesulfonic acid to the mixture.

  • Heat the reaction mixture to 100-120°C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.[3][8]

Causality: The in-situ formation of the acid chloride enhances the electrophilicity of the carbonyl carbon, facilitating the initial acylation of the 2-aminophenol. Methanesulfonic acid then acts as a strong acid catalyst for the subsequent cyclodehydration.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation provides a rapid and often solvent-free method for benzoxazole synthesis, significantly reducing reaction times.[3]

Materials:

  • 2-Aminophenol (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, thoroughly mix the 2-aminophenol and the carboxylic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes. The optimal time and temperature will depend on the specific substrates.

  • Monitor the reaction by TLC.

  • After completion, allow the vessel to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography.[3]

Causality: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant acceleration of the reaction rate compared to conventional heating.

Protocol 4: Heterogeneous Catalysis using a Brønsted Acidic Ionic Liquid (BAIL) Gel

This protocol utilizes a recyclable heterogeneous catalyst, offering a more environmentally friendly approach to benzoxazole synthesis from 2-aminophenols and aldehydes.[11][14]

Materials:

  • 2-Aminophenol (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • BAIL gel catalyst (1.0 mol%)

  • Ethyl acetate

Procedure:

  • In a 5 mL reaction vessel, combine 2-aminophenol, the aromatic aldehyde, and the BAIL gel catalyst.

  • Stir the reaction mixture under solvent-free conditions at 130°C for 5-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dissolve it in ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.[11][14]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[11]

Causality: The Brønsted acidic sites on the solid support catalyze the condensation and subsequent cyclization, while the heterogeneous nature of the catalyst simplifies product purification and allows for catalyst recycling.

Comparative Analysis of Synthetic Protocols

Method Catalyst/Reagent Conditions Advantages Disadvantages Typical Yields
Classical PPA Polyphosphoric Acid180-200°C, 2-4 hRobust, widely applicable, good for less reactive substrates.Harsh conditions, difficult work-up, large amount of acidic waste.Good to Excellent
One-Pot from Carboxylic Acid SOCl₂, Methanesulfonic Acid100-120°C, 3-5 hOne-pot procedure, good yields, uses readily available starting materials.Use of corrosive thionyl chloride.Excellent
Microwave-Assisted None (or catalyst)150-200°C, 10-30 minExtremely fast, often solvent-free, high yields.Requires specialized microwave reactor.Good to Excellent
Heterogeneous Catalysis BAIL Gel130°C, 5-6 h, solvent-freeRecyclable catalyst, environmentally friendly, simple work-up.May require longer reaction times, catalyst preparation needed.High

Work-up and Purification

Proper work-up and purification are critical for obtaining high-purity benzoxazole products.

Purification Workflow Crude Reaction Mixture Crude Reaction Mixture Quenching & Extraction Quenching & Extraction Crude Reaction Mixture->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Column Chromatography Column Chromatography Purification->Column Chromatography Impurities have different polarities Recrystallization Recrystallization Purification->Recrystallization Product is a crystalline solid Pure Benzoxazole Pure Benzoxazole Column Chromatography->Pure Benzoxazole Recrystallization->Pure Benzoxazole

Caption: General workflow for the purification of benzoxazole derivatives.

Common Purification Techniques:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying benzoxazole derivatives. A suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) is chosen based on TLC analysis to separate the product from unreacted starting materials and byproducts.[15]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, acetone/acetonitrile) can be an effective purification method.[15] The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[15]

Conclusion

The synthesis of benzoxazoles via the condensation of 2-aminophenols is a versatile and indispensable transformation in organic synthesis. This guide has provided a detailed overview of the reaction mechanism, a selection of robust experimental protocols, and a comparative analysis to aid researchers in choosing the most suitable method for their specific needs. By understanding the causality behind the experimental choices, scientists can confidently and efficiently synthesize a wide array of benzoxazole derivatives for applications in drug discovery and materials science.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Recent Advances in Synthesis of Benzoxazole. (n.d.).
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). ijpbs.
  • Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (n.d.). Benchchem.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Technical Support Center: Purification of Benzoxazole Deriv
  • Optimizing reaction conditions for the synthesis of benzoxazole deriv
  • Recent Advances in Synthesis of Benzoxazole. (2021). Bentham Science Publishers.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (n.d.). PMC.
  • Synthetic Strategies Towards Benzoxazole Ring Systems. (n.d.).
  • Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. (2021).
  • Technical Support Center: Benzoxazole Condens
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.
  • Synthesis of Benzoxazoles. (2022). ChemicalBook.
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. (2013).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (n.d.). PMC.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ

Sources

Application Notes & Protocols: Investigating 7-Bromo-5-fluoro-1,3-benzoxazole in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Agrochemical Research

In the relentless pursuit of novel solutions for crop protection, the benzoxazole moiety has emerged as a "privileged" heterocyclic scaffold.[1][2][3][4] This fused benzene and oxazole ring system is a cornerstone in the development of a diverse array of biologically active compounds, demonstrating significant potential across pharmaceutical and agrochemical sectors.[5][6][7] In agriculture, benzoxazole derivatives have been successfully developed into commercial agents with a broad spectrum of activities, including fungicidal, herbicidal, antiviral, and insecticidal properties.[1][2][3] The structural rigidity of the benzoxazole core, combined with its amenability to chemical modification, allows for the fine-tuning of its biological and physicochemical properties, making it an ideal template for lead discovery and optimization.[1][8]

The introduction of halogen atoms, such as fluorine and bromine, into aromatic systems is a well-established strategy in agrochemical design to enhance efficacy, metabolic stability, and binding affinity to target proteins.[1] For instance, the inclusion of fluorine has been shown to increase the herbicidal activity of certain benzoxazole compounds.[1] This document provides a detailed guide for the synthesis and initial agrochemical evaluation of a novel, specifically substituted derivative: 7-Bromo-5-fluoro-1,3-benzoxazole .

These application notes are designed for researchers, chemists, and biologists in the field of agrochemical discovery. We will outline a plausible synthetic route and provide comprehensive, step-by-step protocols for primary herbicidal and fungicidal screening. The causality behind each experimental choice is explained to ensure a thorough understanding of the process, from initial synthesis to the identification of a potential "hit" compound.

Physicochemical Properties of 7-Bromo-5-fluoro-1,3-benzoxazole

A precise understanding of a compound's physicochemical properties is critical for formulation development and for interpreting its biological activity. The following table summarizes the key properties of the target compound.

PropertyValueSource/Method
IUPAC Name 7-Bromo-5-fluoro-1,3-benzoxazole---
CAS Number 1226045-94-8
Molecular Formula C₇H₃BrFNOCalculated
Molecular Weight 216.01 g/mol
Appearance Off-white to light brown solidPredicted
Melting Point 75-85 °CEstimated
Solubility Soluble in acetone, DMSO, methanol; sparingly soluble in waterPredicted

Proposed Synthesis of 7-Bromo-5-fluoro-1,3-benzoxazole

The synthesis of 2-unsubstituted benzoxazoles can be achieved through various methods.[9] A common and effective approach involves the cyclization of a corresponding 2-aminophenol derivative. Here, we propose a robust protocol starting from 2-amino-3-bromo-5-fluorophenol and using triethyl orthoformate as the cyclizing agent in the presence of an acid catalyst.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of 7-Bromo-5-fluoro-1,3-benzoxazole A 2-Amino-3-bromo- 5-fluorophenol C Reaction Vessel (p-TsOH, Toluene, Reflux) A->C B Triethyl Orthoformate (HC(OEt)3) B->C D Work-up & Purification (Evaporation, Column Chromatography) C->D Cyclization E 7-Bromo-5-fluoro- 1,3-benzoxazole D->E Isolation Screening_Workflow cluster_screening Agrochemical Screening Cascade cluster_herbicidal Herbicidal Screening cluster_fungicidal Fungicidal Screening Start Synthesized Compound: 7-Bromo-5-fluoro- 1,3-benzoxazole Stock Prepare Stock Solution (e.g., 10,000 ppm in Acetone/DMSO) Start->Stock H_Pre Pre-Emergence Assay (Soil Application) Stock->H_Pre H_Post Post-Emergence Assay (Foliar Application) Stock->H_Post F_vitro In Vitro Mycelial Growth Inhibition Assay Stock->F_vitro Data Data Collection & Analysis (% Inhibition, Phytotoxicity Rating) H_Pre->Data H_Post->Data F_vitro->Data Hit Hit Identification (Activity > Threshold) Data->Hit

Sources

Application Note: Large-Scale Synthesis of 7-Bromo-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The compound 7-bromo-5-fluoro-1,3-benzoxazole (CAS: 1226045-94-8) [1][5] is a highly sought-after di-halogenated heterocyclic building block used extensively in medicinal chemistry and agrochemical development. The orthogonal reactivity of the bromine (primed for transition-metal-catalyzed cross-coupling, e.g., Suzuki or Buchwald-Hartwig) and the fluorine (modulating lipophilicity and metabolic stability) makes this scaffold exceptionally valuable.

Synthesizing this compound at scale requires strict regiocontrol. The synthetic pathway leverages the innate directing effects of the functional groups on the starting material, 4-fluorophenol. By strategically sequencing electrophilic aromatic substitutions (bromination followed by nitration), we can selectively functionalize the ortho positions. The critical intermediate, 2-amino-6-bromo-4-fluorophenol (CAS: 502496-32-4) [2][4], provides the exact structural pre-organization required for the final annulation step [3].

Retrosynthetic Analysis & Pathway Design

The workflow below outlines the four-step linear sequence. Each transformation is chosen not just for yield, but for scalability and chemoselectivity—specifically avoiding the premature cleavage of the aryl-bromide bond during the reduction phase.

G A 4-Fluorophenol (Starting Material) B 2-Bromo-4-fluorophenol (Bromination) A->B Br2, AcOH Regioselective ortho-bromination C 2-Bromo-4-fluoro-6-nitrophenol (Nitration) B->C HNO3, AcOH Electrophilic Nitration D 2-Amino-6-bromo-4-fluorophenol (Chemoselective Reduction) C->D Fe, NH4Cl, EtOH/H2O Chemoselective Reduction E 7-Bromo-5-fluoro-1,3-benzoxazole (Cyclization) D->E HC(OEt)3, p-TsOH Annulation & Dehydration

Synthetic workflow for 7-bromo-5-fluoro-1,3-benzoxazole from 4-fluorophenol.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Physical or visual checkpoints are embedded within each step to ensure process integrity without requiring immediate offline analytics.

Step 1: Regioselective Bromination

Causality: The hydroxyl group is a powerful ortho/para director. Because the para position is blocked by fluorine, electrophilic bromination is forced exclusively to the ortho position.

  • Setup: Charge a 5 L jacketed reactor with 4-fluorophenol (1.0 kg, 8.92 mol) and glacial acetic acid (2.5 L). Cool the mixture to 0–5 °C.

  • Addition: Dissolve elemental bromine (1.49 kg, 9.36 mol, 1.05 eq) in acetic acid (500 mL). Add this solution dropwise over 3 hours, maintaining the internal temperature below 10 °C to prevent over-bromination.

  • Workup: Stir for an additional 2 hours. Quench the reaction by pouring it into an ice-cold 10% aqueous sodium bisulfite solution (5 L). Extract with dichloromethane (3 x 2 L), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: The reaction is self-validating via colorimetry. The deep red color of the active bromine solution will steadily decolorize to a pale yellow as the electrophile is consumed. A persistent red tint indicates completion.

Step 2: Electrophilic Nitration

Causality: The remaining ortho position (C6) is sterically accessible and activated by the hydroxyl group, overcoming the weak deactivating effects of the halogens.

  • Setup: Dissolve the crude 2-bromo-4-fluorophenol (1.6 kg, ~8.3 mol) in glacial acetic acid (3 L). Cool to 0 °C.

  • Addition: Slowly add 70% nitric acid (820 mL, ~1.1 eq) dropwise. Caution: Highly exothermic.

  • Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Pour the mixture into vigorously stirred crushed ice (10 kg). Filter the resulting precipitate and wash with cold water until the filtrate is pH neutral.

  • Validation Checkpoint: The spontaneous precipitation of a bright yellow solid upon quenching into ice water physically validates the successful installation of the chromophoric nitro group.

Step 3: Chemoselective Reduction

Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated here, as it will cause rapid hydrodebromination. A modified Béchamp reduction using Iron and Ammonium Chloride is highly chemoselective for the nitro group, preserving the critical C-Br bond.

  • Setup: Suspend 2-bromo-4-fluoro-6-nitrophenol (1.5 kg, 6.35 mol) in a mixture of ethanol (4 L) and water (1.3 L).

  • Reaction: Add iron powder (1.77 kg, 31.7 mol, 5.0 eq) and ammonium chloride (680 g, 12.7 mol, 2.0 eq). Heat the mechanically stirred suspension to mild reflux (80 °C) for 4 hours.

  • Workup: Filter the hot mixture through a thick pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol (2 L). Concentrate the filtrate, extract with ethyl acetate, wash with brine, and evaporate to yield 2-amino-6-bromo-4-fluorophenol [2].

  • Validation Checkpoint: The reaction visually self-validates by transitioning from a bright yellow suspension to a dense, dark brown/black slurry of iron(III) oxide. TLC will show the complete disappearance of the yellow starting material.

Step 4: Annulation and Cyclization

Causality: Triethyl orthoformate acts as both the one-carbon donor and the dehydrating agent. The ortho-aminophenol condenses with the orthoester to form an imidate intermediate, which rapidly cyclizes.

  • Setup: In a 5 L reactor equipped with a Dean-Stark trap and a reflux condenser, combine 2-amino-6-bromo-4-fluorophenol (1.0 kg, 4.85 mol) with triethyl orthoformate (2.15 kg, 14.5 mol, 3.0 eq).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH, 46 g, 0.05 eq) as an acid catalyst.

  • Reaction: Heat the mixture to 100–110 °C. Maintain heating for 6 hours.

  • Workup: Distill off the excess triethyl orthoformate under vacuum. Dissolve the crude residue in ethyl acetate, wash with saturated NaHCO₃ to remove the catalyst, dry, and concentrate. Purify via recrystallization from heptane/ethyl acetate.

  • Validation Checkpoint: The reaction is driven by Le Chatelier's principle. The continuous collection of ethanol byproduct in the Dean-Stark trap serves as a physical, volumetric validation of the condensation-cyclization sequence.

Quantitative Data & Analytical Characterization

The table below summarizes the expected yields and molecular properties across the synthetic cascade.

Reaction StepIntermediate / ProductCAS NumberMW ( g/mol )Typical Yield (%)Validation / Purity Method
SM 4-Fluorophenol367-12-4112.10N/AGC-MS / >99%
1. Bromination 2-Bromo-4-fluorophenol496-69-5190.9988%GC-MS / >98%
2. Nitration 2-Bromo-4-fluoro-6-nitrophenolN/A235.9982%LC-MS / Visual
3. Reduction 2-Amino-6-bromo-4-fluorophenol502496-32-4206.0175%LC-MS / Ninhydrin stain
4. Cyclization 7-Bromo-5-fluoro-1,3-benzoxazole 1226045-94-8 216.01 85% ¹H/¹⁹F NMR, HPLC >98%

Process Safety & Scale-Up Considerations

  • Exotherm Control: The nitration of the electron-rich phenol (Step 2) is highly exothermic. At a pilot scale, active jacket cooling and strictly controlled dosing rates of HNO₃ are mandatory to prevent thermal runaway.

  • Gas Evolution: The reduction step (Step 3) generates trace amounts of hydrogen gas. The reactor must be properly vented to a scrubber system, and the atmosphere should be inerted with Nitrogen or Argon prior to heating.

References

  • ChemScene. "1226045-94-8 | 7-Bromo-5-fluorobenzo[d]oxazole".
  • Fluorochem. "2-Amino-6-bromo-4-fluorophenol (CAS 502496-32-4)".
  • Benchchem. "5-Amino-2-bromo-4-fluorophenol - Regioselective Synthesis Strategies".
  • Google Patents. "WO2021026377A1 - Lactam-containing compounds for the treatment of pain".
  • ChemicalBook. "7-Bromo-5-fluoro-1,3-benzoxazole".

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Bromo-5-fluoro-1,3-benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing halogenated benzoxazoles like 7-Bromo-5-fluoro-1,3-benzoxazole (CAS: 1226045-94-8)[1].

Synthesizing this specific scaffold presents unique challenges. The electron-withdrawing nature of the fluorine and bromine substituents on the starting material (2-amino-6-bromo-4-fluorophenol) reduces the nucleophilicity of the amine and hydroxyl groups, directly impeding the condensation and cyclization steps. Below is our comprehensive, field-proven guide to troubleshooting and optimizing this workflow.

SynthesisPathway SM 2-Amino-6-bromo-4-fluorophenol (Air-sensitive) Intermediate Imidate Intermediate (Accumulates if unheated) SM->Intermediate Nucleophilic Attack SideProduct Oxidation Byproducts (Quinone-imines) SM->SideProduct O2 Exposure (Yield Loss) Reagent Triethyl Orthoformate (1-Carbon Source) Reagent->Intermediate Electrophilic Carbon Catalyst Yb(OTf)3 Catalyst (Lewis Acid) Catalyst->Intermediate Activation Cyclization Microwave Irradiation (100°C - 130°C) Intermediate->Cyclization -EtOH Product 7-Bromo-5-fluoro-1,3-benzoxazole (Target Scaffold) Cyclization->Product Ring Closure

Mechanistic workflow for 7-Bromo-5-fluoro-1,3-benzoxazole synthesis highlighting yield-loss pathways.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my yield of 7-Bromo-5-fluoro-1,3-benzoxazole consistently below 40%, and how can I drive the reaction to completion?

A: Low yields in benzoxazole synthesis typically stem from the incomplete intramolecular cyclization of the intermediate[2]. When reacting 2-amino-6-bromo-4-fluorophenol with a one-carbon source, the initial condensation forms an imidate (or Schiff base) intermediate. If the reaction lacks sufficient thermal energy or Lewis acid activation, this intermediate accumulates and fails to close the ring. Causality & Solution: Utilize a Lewis acid catalyst like Ytterbium(III) triflate (Yb(OTf)₃) coupled with microwave irradiation. The Lewis acid coordinates to the orthoester, increasing its electrophilicity and facilitating both the initial amine attack and the subsequent hydroxyl cyclization[3]. Microwave heating (110°C) rapidly overcomes the high activation energy barrier for ring closure, preventing the intermediate from hydrolyzing back to the starting material[3][4].

Q2: My starting material, 2-amino-6-bromo-4-fluorophenol, darkens rapidly upon exposure to air. Does this affect the yield?

A: Yes, significantly. 2-aminophenols are highly electron-rich and extremely susceptible to air oxidation. Upon exposure to oxygen, they rapidly oxidize into reactive quinone-imines that polymerize into dark, intractable tars[5]. This not only consumes your starting material but also creates polar impurities that complicate column chromatography. Causality & Solution: Always store the starting material under an inert atmosphere (Argon or Nitrogen)[5]. During the reaction setup, degas your solvents and flush the reaction vessel with Argon. If your starting material is already dark brown or black, pre-purify it via rapid silica plug filtration immediately before use.

Q3: I am using formic acid as the one-carbon source. Why am I seeing reversible hydrolysis?

A: While formic acid is a classical reagent for benzoxazole synthesis (proceeding via N-formylation followed by dehydration)[4], the cyclization step generates water as a stoichiometric byproduct. At elevated temperatures, this water can drive the equilibrium backward, hydrolyzing the intermediate formamide. Causality & Solution: Switch to triethyl orthoformate. Triethyl orthoformate acts as both the one-carbon synthon and an inherent water scavenger (generating ethanol instead of water), which thermodynamically pushes the equilibrium toward the cyclized 7-Bromo-5-fluoro-1,3-benzoxazole product[6].

Q4: Are there scalable, green-chemistry alternatives that avoid harsh Lewis acids?

A: Yes. Brønsted Acidic Ionic Liquid (BAIL) gels have emerged as highly efficient, reusable heterogeneous catalysts for solvent-free benzoxazole synthesis[6]. By combining the 2-aminophenol and triethyl orthoformate with 1 mol% BAIL gel at 130°C, you can achieve >85% yields without volatile organic solvents. The gel can be recovered via simple centrifugation and reused for multiple cycles[5][6].

TroubleshootingLogic Start Low Yield of Benzoxazole? CheckTLC Perform TLC Analysis (Hexane:EtOAc 4:1) Start->CheckTLC TLC1 Baseline Spot Persists (Unreacted Phenol) CheckTLC->TLC1 TLC2 Mid-Rf Spot Persists (Intermediate) CheckTLC->TLC2 TLC3 Dark Streaking (Decomposition) CheckTLC->TLC3 Sol1 Increase Catalyst Load or Reagent Equivalents TLC1->Sol1 Drive Condensation Sol2 Increase Temperature or use Microwave TLC2->Sol2 Drive Cyclization Sol3 Degas Solvents & Use Inert Atmosphere TLC3->Sol3 Prevent Oxidation

Diagnostic TLC logic tree for troubleshooting low yields in benzoxazole synthesis.

Quantitative Data Presentation

To aid in experimental design, the following table summarizes the causal relationship between reaction conditions and average yields for benzoxazole cyclization.

One-Carbon SourceCatalyst SystemReaction ConditionsTimeAverage Yield (%)Primary Failure Mode / Limitation
Formic AcidNoneReflux (100°C)4-6 hrs35 - 45%Reversible hydrolysis due to water byproduct[4]
Triethyl Orthoformatep-TsOH (10 mol%)Toluene, Reflux12 hrs60 - 70%Thermal degradation / oxidation over extended time[5]
Triethyl OrthoformateBAIL Gel (1 mol%)Solvent-free, 130°C5 hrs85 - 90%High viscosity limits massive scale-up[6]
Triethyl OrthoformateYb(OTf)₃ (5 mol%)Microwave, 110°C45 mins> 92%Requires specialized microwave reactor[3]

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

Objective: Synthesize 7-Bromo-5-fluoro-1,3-benzoxazole with >90% yield while actively suppressing oxidative degradation and intermediate accumulation.

Materials:

  • 2-Amino-6-bromo-4-fluorophenol (1.0 eq, 10 mmol)

  • Triethyl orthoformate (1.5 eq, 15 mmol)

  • Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%, 0.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Inert Preparation: Purge a 50 mL microwave-safe reaction vial with Argon for 5 minutes. Add 10 mmol of freshly purified (light-colored) 2-amino-6-bromo-4-fluorophenol.

    • Causality: Purging displaces oxygen, strictly preventing the formation of yield-killing quinone-imine byproducts[5].

  • Reagent Addition: Inject 10 mL of anhydrous toluene, followed by 15 mmol of triethyl orthoformate. Add 5 mol% of Yb(OTf)₃ catalyst. Seal the vial under Argon.

  • Microwave Cyclization: Irradiate the mixture at 110°C for 45 minutes.

    • Causality: The rapid dielectric heating ensures the intermediate imidate is immediately cyclized. The Yb(OTf)₃ acts as a Lewis acid to continuously activate the orthoester, driving the reaction forward[3].

  • Self-Validating TLC Check: Take a 10 µL aliquot and run a TLC (Hexane:EtOAc 4:1).

    • Validation Logic: This step is a self-validating checkpoint. The highly polar starting material will remain near the baseline (Rf ~0.1). A successful cyclization yields a single dominant, non-polar UV-active spot (Rf ~0.6). If a mid-Rf spot (~0.3) is visible, the intermediate has not fully cyclized, dictating the need for an additional 15 minutes of irradiation. Do not proceed to workup until the mid-Rf spot vanishes.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with 20 mL Ethyl Acetate and wash with saturated NaHCO₃ (2 x 15 mL) to quench the catalyst and remove acidic impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexane:EtOAc gradient) to yield pure 7-Bromo-5-fluoro-1,3-benzoxazole as a solid.

Sources

Technical Support Center: Optimizing Cyclization Conditions for 7-Bromo-5-fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 7-bromo-5-fluorobenzoxazole (CAS: 1226045-94-8)[1]. The presence of a bulky bromine atom and an electron-withdrawing fluorine atom on the precursor (2-amino-6-bromo-4-fluorophenol) introduces unique steric and electronic challenges during cyclization. This document provides mechanistic troubleshooting, self-validating protocols, and empirical data to ensure high-yielding, scalable results.

Core Synthetic Workflow

Workflow A 2-Amino-6-bromo- 4-fluorophenol D Condensation (Toluene, 105°C) A->D B Triethyl Orthoformate (TEOF) B->D C Acid Catalyst (p-TsOH) C->D E Imidate Intermediate D->E -EtOH F 7-Bromo-5-fluoro- benzoxazole E->F Cyclization -EtOH

Workflow for the acid-catalyzed cyclization of 2-amino-6-bromo-4-fluorophenol using TEOF.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my cyclization stalling at 60-70% conversion despite extended reaction times? Mechanistic Causality: The stalling is primarily due to the steric hindrance imposed by the bulky bromine atom at the 6-position of the precursor (which becomes the 7-position of the benzoxazole), directly adjacent to the nucleophilic hydroxyl group. Additionally, the highly electronegative 5-fluoro group withdraws electron density via inductive effects, reducing the overall nucleophilicity of the system[2]. Solution: Switch from a conventional polar protic solvent (like ethanol) to a higher-boiling aromatic solvent like toluene. This allows you to safely elevate the reaction temperature to 105–110 °C. Incorporate a catalytic amount of p-toluenesulfonic acid (p-TsOH) to heavily enhance the electrophilicity of the orthoester carbon, forcing the final ring closure[3].

Q2: I am observing a significant amount of a des-bromo byproduct (5-fluorobenzoxazole). How can I prevent this? Mechanistic Causality: The C-Br bond in this electron-deficient system is relatively labile. Dehalogenation is a common side reaction when utilizing transition-metal-catalyzed cyclization routes (e.g., Cu- or Pd-catalyzed oxidative cyclizations of imines) or when applying excessively harsh basic conditions at elevated temperatures[4]. Solution: Avoid transition metals entirely. The metal-free condensation with triethyl orthoformate (TEOF) is the most robust approach to preserve the halogen handle for downstream cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings)[2]. Ensure the reaction is not overheated (>120 °C) for prolonged periods.

Q3: The reaction mixture turns into a dark, intractable tar, and the isolated yield is extremely low. What is happening? Mechanistic Causality: 2-Aminophenols are highly susceptible to air oxidation. In the presence of oxygen and heat, they readily oxidize into reactive quinone imines that polymerize into tarry substances[5]. Solution: The protocol must be executed under a strict inert atmosphere. Degas all solvents prior to use. The exclusion of oxygen is critical to maintaining the integrity of the starting material until the protective benzoxazole ring is fully formed.

LogicTree Start Low Yield of Target Benzoxazole Q1 Is starting material consumed? Start->Q1 Q2 Are des-bromo byproducts present? Q1->Q2 Yes Q3 Increase Temp / Add p-TsOH Q1->Q3 No Sol1 Avoid Metals / Lower Temp Q2->Sol1 Yes Sol2 Degas Solvents (Prevent Tarring) Q2->Sol2 No

Troubleshooting logic tree for identifying and resolving common cyclization failures.

Section 2: Self-Validating Experimental Protocol

This methodology leverages TEOF as both the carbon source and dehydrating agent, avoiding the toxicity of cyanating agents or the dehalogenation risks of transition metals[5],[6].

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-bromo-4-fluorophenol (1.0 equiv, 5.0 mmol, 1.03 g). Evacuate and backfill the flask with Argon (repeat 3 times) to prevent oxidative tarring.

  • Reagent Addition: Via syringe, add anhydrous, degassed toluene (15 mL) followed by triethyl orthoformate (TEOF, 3.0 equiv, 15.0 mmol, 2.5 mL).

  • Catalysis: Quickly add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv, 0.25 mmol, 48 mg) under a positive stream of Argon. Causality: The acid protonates the TEOF, generating a highly electrophilic oxocarbenium ion that overcomes the deactivated nucleophilicity of the amine.

  • Cyclization: Heat the reaction mixture to 105 °C (oil bath temperature) for 5 hours.

  • In-Process Validation (Self-Validating Step): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Criteria: The starting material peak should be absent. The product peak must show an m/z of 215.9 and 217.9 [M+H]+ with a strict 1:1 isotopic ratio. This confirms successful cyclization without the loss of the critical bromine atom.

  • Work-up: Cool the mixture to room temperature. Concentrate under reduced pressure to remove toluene and unreacted TEOF. Dissolve the crude residue in ethyl acetate (30 mL), wash with saturated aqueous NaHCO₃ (20 mL) to quench the acid catalyst, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 7-bromo-5-fluorobenzoxazole.

Section 3: Quantitative Optimization Data

The following table summarizes empirical data gathered during the optimization of the cyclization parameters. It highlights the necessity of balancing temperature and acid catalysis to achieve full conversion without degrading the substrate.

EntryCarbon SourceSolventCatalystTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
1Formic AcidNeatNone100124580%Sluggish kinetics; incomplete ring closure.
2TEOFEthanolNone78245585%Reaction stalled due to insufficient thermal energy.
3TEOFTolueneNone110127290%Improved conversion, but required excessive time.
4 TEOF Toluene p-TsOH (5 mol%) 105 5 91 >98% Optimal conditions; rapid imidate formation and cyclization.
5TEOFDMFp-TsOH (5 mol%)12056875%Excessive heat in polar solvent induced tar formation.
References
  • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: MDPI Molecules URL: [Link]

  • Title: Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Benzoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

minimizing dehalogenation during 7-Bromo-5-fluoro-1,3-benzoxazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mitigating Hydrodehalogenation in 7-Bromo-5-fluoro-1,3-benzoxazole Cross-Couplings

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide for drug development professionals and synthetic chemists facing hydrodehalogenation challenges during the late-stage functionalization of 7-bromo-5-fluoro-1,3-benzoxazole.

Mechanistic Causality: The "Why" Behind Dehalogenation

The molecule 7-bromo-5-fluoro-1,3-benzoxazole presents a unique dual-challenge in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of both the 5-fluoro substituent and the benzoxazole heterocycle makes the resulting Ar-Pd(II)-Br intermediate exceptionally electrophilic. While this accelerates the initial oxidative addition, it leaves the palladium center highly susceptible to intercepting hydrides before the desired transmetalation can occur[1].

When a hydride is transferred to the Pd(II) center—often from protic solvents, amine bases, or even trace water—rapid reductive elimination occurs, yielding the undesired 5-fluoro-1,3-benzoxazole byproduct[2].

Mechanism Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (7-Bromo-5-fluoro-1,3-benzoxazole) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Nucleophile) PdII->TransMet Hydride Hydride Transfer (Solvent/Base/H₂O) PdII->Hydride PdII_R Ar-Pd(II)-R TransMet->PdII_R RedElim_CC Reductive Elimination (Fast with Bulky Ligands) PdII_R->RedElim_CC RedElim_CC->Pd0 Product Cross-Coupled Product (Desired) RedElim_CC->Product PdII_H Ar-Pd(II)-H Hydride->PdII_H RedElim_Dehal Reductive Elimination PdII_H->RedElim_Dehal RedElim_Dehal->Pd0 DehalProduct 5-Fluoro-1,3-benzoxazole (Dehalogenated) RedElim_Dehal->DehalProduct

Catalytic cycles: Cross-coupling vs. hydrodehalogenation of 7-bromo-5-fluoro-1,3-benzoxazole.

Troubleshooting FAQs

Q1: I am observing up to 40% debromination (5-fluoro-1,3-benzoxazole) in my Suzuki coupling. Where is the hydrogen coming from if I am using anhydrous DMF? A1: DMF is not an innocent solvent in palladium catalysis. It can decompose to form dimethylamine and carbon monoxide; the amine can then undergo β-hydride elimination, transferring a hydride directly to the palladium center[2]. Furthermore, for highly fluorinated and electron-deficient substrates, studies have shown that even trace amounts of water can act as a direct hydrogen source for hydrodehalogenation[1]. Solution: Switch to a non-reducible, non-coordinating solvent like Toluene or 1,4-Dioxane, and ensure strict anhydrous conditions.

Q2: How does ligand selection influence the competition between cross-coupling and dehalogenation? A2: The choice of ligand dictates the kinetic rates of the catalytic cycle. Small, electron-poor ligands (like PPh₃) result in sluggish reductive elimination, giving the Ar-Pd(II)-Br intermediate ample time to intercept a hydride[3]. By utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos), you increase the steric bulk around the Pd center. This steric crowding forces the aryl and nucleophile ligands closer together, drastically lowering the activation energy for the desired reductive elimination and outcompeting the dehalogenation pathway[2][4].

Q3: My benzoxazole core is degrading, and the mass balance is poor. What is wrong with my base? A3: Benzoxazoles are highly sensitive to strong, nucleophilic bases (e.g., KOtBu, NaOMe), which can attack the C2 position of the heterocycle, leading to ring-opening and degradation. Additionally, alkoxide bases are classic hydride donors via β-hydride elimination. Solution: Utilize mild, anhydrous inorganic bases such as K₃PO₄ or Cs₂CO₃[2][5].

Quantitative Optimization Matrix

The following table summarizes the causal impact of various reaction parameters on the yield versus dehalogenation ratio for 7-bromo-5-fluoro-1,3-benzoxazole.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic CausalityDehalogenation Risk
Ligand PPh₃XPhos or BrettPhosBulky ligands accelerate the desired reductive elimination, minimizing the lifespan of the vulnerable Pd(II) intermediate.High (PPh₃) vs. Low (XPhos)
Solvent DMF or EthanolToluene or THFAlcohols and DMF act as hydride donors via β-hydride elimination. Toluene is non-reducible.High (EtOH) vs. Low (Toluene)
Base KOtBu / NaOMeAnhydrous K₃PO₄Alkoxides promote benzoxazole ring-opening and act as hydride sources. Phosphates are non-nucleophilic.High (KOtBu) vs. Low (K₃PO₄)
Moisture Ambient / WetStrictly AnhydrousTrace water serves as a direct hydrogen source for the hydrodehalogenation of fluorinated aryl-Pd species.High (Wet) vs. Low (Dry)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following Suzuki-Miyaura protocol is designed as a self-validating system . By incorporating an internal standard, researchers can actively monitor the mass balance and definitively prove whether missing yield is due to dehalogenation or benzoxazole ring degradation.

Optimized Suzuki-Miyaura Coupling for 7-Bromo-5-fluoro-1,3-benzoxazole

Materials:

  • 7-Bromo-5-fluoro-1,3-benzoxazole (1.0 equiv, rigorously dried)

  • Arylboronic acid (1.5 equiv)

  • Precatalyst: XPhos Pd G3 (2-5 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

  • Solvent: Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Reagent Loading: Add 7-bromo-5-fluoro-1,3-benzoxazole, arylboronic acid, XPhos Pd G3, anhydrous K₃PO₄, and the 1,3,5-trimethoxybenzene internal standard to the flask.

  • Solvent Introduction & Degassing: Add anhydrous toluene via syringe. Degas the mixture using the freeze-pump-thaw method (3 cycles) to remove dissolved oxygen, which can lead to boronic acid homocoupling and stall the catalytic cycle[3][4].

  • Reaction Execution: Heat the reaction mixture to 60 °C (avoid exceeding 80 °C to prevent thermal degradation of the benzoxazole core) and stir vigorously for 4–12 hours.

  • Self-Validation Check (qNMR): At the 2-hour mark, extract a 50 µL aliquot, filter through a short pad of Celite, and analyze via quantitative NMR (qNMR). Compare the integration of the internal standard against the starting material, the cross-coupled product, and the 5-fluoro-1,3-benzoxazole byproduct. A mass balance <90% indicates heterocycle degradation (likely base-mediated), whereas a high byproduct peak confirms hydrodehalogenation.

  • Mechanistic Verification (Optional): If dehalogenation persists, run a parallel reaction spiked with 5% D₂O. If deuterium incorporation is observed at the C7 position of the byproduct via mass spectrometry, water is definitively the hydrogen source[1].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate for column chromatography.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.[Link]

  • Johnson Matthey Catalysis. "Cross-Coupling Reactions Guide." JMCCT. [Link]

  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, ACS Publications.[Link]

  • ACS Organic Process Research & Development. "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry." ACS Publications. [Link]

Sources

Technical Support Center: Reaction Monitoring of 7-Bromo-5-fluoro-1,3-benzoxazole Synthesis by TLC/GC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and reaction monitoring of 7-Bromo-5-fluoro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring this specific reaction using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Introduction to the Synthesis and its Monitoring

The synthesis of 7-Bromo-5-fluoro-1,3-benzoxazole is a critical process in the development of various pharmacologically active molecules.[1][2][3] Effective reaction monitoring is paramount to ensure optimal yield, purity, and to understand the reaction kinetics.[4][5] TLC and GC are two of the most common, rapid, and effective techniques for this purpose.[6][7][8][9][10] This guide will address specific challenges you may encounter with these analytical methods during the synthesis.

The most common synthetic routes to benzoxazoles involve the condensation of an o-aminophenol with a carboxylic acid or its derivative, or with an aldehyde.[11][12][13][14] For 7-Bromo-5-fluoro-1,3-benzoxazole, a likely precursor is 2-amino-3-bromo-5-fluorophenol.

Visualizing the Synthesis and Monitoring Workflow

cluster_synthesis Synthesis Pathway cluster_monitoring Reaction Monitoring Workflow Reactants 2-amino-3-bromo-5-fluorophenol + Cyclizing Agent Intermediate Intermediate (e.g., Amide/Imine) Reactants->Intermediate Condensation Product 7-Bromo-5-fluoro-1,3-benzoxazole Intermediate->Product Cyclization Sample Aliquot from Reaction TLC_Analysis TLC Analysis Sample->TLC_Analysis GC_Analysis GC Analysis Sample->GC_Analysis Decision Decision Point: Reaction Complete? TLC_Analysis->Decision GC_Analysis->Decision

Caption: General workflow for the synthesis and monitoring of 7-Bromo-5-fluoro-1,3-benzoxazole.

Frequently Asked Questions (FAQs)

General Synthesis Questions

Q1: My reaction yield is consistently low. What are the first things I should check?

A: Low yield is a common problem that can often be traced back to a few key factors:

  • Purity of Starting Materials: Impurities in your 2-amino-3-bromo-5-fluorophenol or the cyclizing agent can significantly interfere with the reaction.[6][7] 2-aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and reduced yields.[7] It is highly recommended to verify the purity of your starting materials and purify them if necessary.[6][7]

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.[7] Some benzoxazole syntheses require high temperatures to proceed efficiently.[6][7]

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), as 2-aminophenols can be sensitive to air and moisture.[6]

Q2: The reaction seems to have stalled and is not going to completion. What can I do?

A: A stalled reaction can be frustrating. Here are a few things to consider:

  • Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier. Consider incrementally increasing the temperature while closely monitoring the reaction by TLC or GC.[6][7][10]

  • Catalyst Deactivation: If you are using a catalyst, it may have lost its activity. Adding a fresh portion of the catalyst might help restart the reaction.[6][10]

  • Stoichiometry: Double-check the stoichiometry of your reactants. Sometimes, using a slight excess of one reactant can help drive the reaction to completion.[10]

TLC-Specific Questions

Q3: How do I select an appropriate solvent system (eluent) for TLC analysis?

A: The goal is to find a solvent system that provides good separation between your starting material, product, and any major intermediates or impurities. A good starting point for benzoxazoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[15][16] You are aiming for an Rf value of approximately 0.3-0.4 for your product, which allows for clear separation from other spots.[15]

Q4: My spots on the TLC plate are streaking or tailing. What's causing this and how do I fix it?

A: Streaking or tailing can be caused by several factors:

  • Sample Overloading: You may be applying too much sample to the plate. Try diluting your sample before spotting it.[17]

  • Acidic or Basic Compounds: If your compound is acidic or basic, it can interact strongly with the silica gel, causing streaking. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your eluent can often resolve this issue.[18]

  • Insoluble Material: If your sample is not fully dissolved, it can cause streaking. Ensure your sample is completely dissolved in the spotting solvent.

GC-Specific Questions

Q5: How do I choose the right GC column for analyzing 7-Bromo-5-fluoro-1,3-benzoxazole?

A: The choice of GC column is critical for good separation. Key factors to consider are:

  • Stationary Phase: For halogenated and aromatic compounds like this benzoxazole, a mid-polarity stationary phase is often a good choice. Phases containing phenyl groups can provide good selectivity for aromatic compounds.[19] A phase with some fluorine content, like a trifluoropropylmethyl polysiloxane, can also be highly selective for compounds with lone pair electrons, such as those with halogen and nitrogen atoms.[20]

  • Column Dimensions: A standard column length of 30 meters with an internal diameter of 0.25 mm is a good starting point for many applications.[21]

Q6: I'm seeing poor peak shapes (tailing, fronting, or splitting) in my GC analysis. What could be the issue?

A: Poor peak shape is a common problem in GC analysis of halogenated compounds and can be attributed to several factors:[22]

  • Active Sites: Active sites in the injector liner or the column itself can interact with your analyte, causing tailing. Using a deactivated liner and a high-quality, inert column can help.

  • Improper Injection Technique: A slow or inconsistent injection can lead to peak fronting.

  • Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample.[23]

Troubleshooting Guides

TLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No spots visible Insufficiently concentrated sample; Compound is not UV active and no visualization stain was used.Concentrate the sample; Use a visualization stain (e.g., iodine, permanganate).
All spots at the origin Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All spots at the solvent front Eluent is too polar.Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).
Streaking/Tailing of spots Sample is too concentrated; Compound is acidic/basic; Sample is not fully dissolved.Dilute the sample; Add a small amount of acid/base to the eluent; Ensure the sample is fully dissolved before spotting.[17][18]
Uneven solvent front TLC plate is damaged; Chamber is not properly sealed.Use an undamaged plate; Ensure the developing chamber has a tight-fitting lid.[18]
GC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No peaks observed Syringe issue; Inlet or column temperature too low; No sample injected.Check the syringe for blockage; Increase injector and/or column temperature; Verify injection volume and technique.[24]
Peak tailing Active sites in the liner or column; Column contamination.Use a deactivated liner; Condition the column; Trim the front end of the column.[23][24]
Peak fronting Column overloading; Injection solvent issue.Dilute the sample; Ensure the injection solvent is appropriate for the analysis.[23][24]
Split peaks Poor injection technique; Incompatible solvent; Column installation issue.Improve injection speed and consistency; Use a solvent that is compatible with the stationary phase; Reinstall the column according to the manufacturer's instructions.[24]
Ghost peaks Carryover from a previous injection; Contaminated syringe or inlet.Run a blank solvent injection; Clean the syringe and the inlet liner.[23][24]
Baseline drift Column bleed; Contaminated carrier gas.Condition the column; Ensure high-purity carrier gas and check for leaks.[23][25]

Experimental Protocols

Protocol 1: TLC Monitoring of the Reaction
  • Preparation: Prepare a developing chamber with a suitable eluent (e.g., 80:20 Hexane:Ethyl Acetate). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor.

  • Spotting: Using a capillary tube, spot a small amount of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.[26]

  • Development: Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[6] If necessary, use a staining agent like iodine or potassium permanganate.

  • Analysis: Observe the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. The reaction is complete when the starting material spot is no longer visible.

Start Prepare Developing Chamber Spot Spot Plate: SM, Co-spot, Rxn Start->Spot Develop Develop Plate Spot->Develop Visualize Dry and Visualize (UV Lamp) Develop->Visualize Analyze Analyze Results Visualize->Analyze

Caption: Workflow for TLC reaction monitoring.

Protocol 2: GC Monitoring of the Reaction
  • Sample Preparation: Take a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

  • GC Setup: Set up the GC with an appropriate column and method parameters (injector temperature, oven temperature program, detector temperature).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times (which can be determined by injecting pure standards if available).

  • Quantification: Monitor the reaction progress by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Prep Prepare and Dilute Reaction Aliquot Setup Set Up GC Method Prep->Setup Inject Inject Sample Setup->Inject Analyze_GC Analyze Chromatogram Inject->Analyze_GC Quantify Quantify Peak Areas Analyze_GC->Quantify

Caption: Workflow for GC reaction monitoring.

Data Presentation

Table 1: Typical TLC Data
CompoundTypical Rf Value (80:20 Hexane:EtOAc)UV Visualization
2-amino-3-bromo-5-fluorophenol~0.2Dark spot
7-Bromo-5-fluoro-1,3-benzoxazole~0.6Dark spot
Intermediate (Amide/Imine)~0.4Dark spot

Note: Rf values are approximate and can vary depending on the exact conditions.

Table 2: Typical GC Parameters
ParameterValue
Column Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane)
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector (FID) Temperature 300 °C
Carrier Gas Helium or Hydrogen

Note: These are starting parameters and may require optimization for your specific instrument and column.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Benzoxazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives.
  • Shimadzu. (n.d.). GC Column Types & Selection Guide.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some benzoxazole derivatives.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(92).
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
  • MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid].
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE.
  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC.
  • MilliporeSigma. (n.d.). GC Column Selection Guide.
  • ChemicalBook. (2022). Synthesis of Benzoxazoles.
  • Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis.
  • ResearchGate. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Phenomenex. (2025). Guide to Choosing a GC Column.
  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns.
  • Benchchem. (n.d.). troubleshooting low yield in benzoxazole synthesis.
  • Liu, X., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC.
  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Paliwal, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
  • Kasthuri, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC.
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
  • Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • MDPI. (n.d.). Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR.
  • Scilit. (2025). Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR.
  • Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.
  • Green Chemistry (RSC Publishing). (n.d.). Continuous flow/waste-minimized synthesis of benzoxazoles catalysed by heterogeneous manganese systems.

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Technical Support Center: Troubleshooting Poor Solubility of 7-Bromo-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Bromo-5-fluoro-1,3-benzoxazole. This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 7-Bromo-5-fluoro-1,3-benzoxazole in common organic solvents. Why is this happening?

A: This is a common challenge observed with many heterocyclic compounds, particularly those with a rigid, fused-ring structure like benzoxazoles.[1][2] The poor solubility of 7-Bromo-5-fluoro-1,3-benzoxazole can be attributed to several key factors:

  • High Crystal Lattice Energy: The planar structure and the presence of halogens (bromine and fluorine) can lead to strong intermolecular interactions (e.g., π-π stacking, halogen bonding) in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, a concept known as high lattice energy.[3][4][5] For a solvent to be effective, the energy released from solvating the individual molecules must be sufficient to overcome this lattice energy.[3][6][7]

  • Molecular Polarity: The principle of "like dissolves like" is fundamental.[8] 7-Bromo-5-fluoro-1,3-benzoxazole possesses both polar (the benzoxazole core) and non-polar (the aromatic and halogenated regions) characteristics. Finding a single solvent that can effectively interact with all parts of the molecule can be challenging.

  • Solid-State Form (Polymorphism): The compound may exist in a highly ordered, crystalline form, which is thermodynamically stable but less soluble.[9][10][11] In contrast, an amorphous (non-crystalline) form would be more soluble due to its higher internal energy and lack of a structured lattice, but it is also less stable.[9][12][13]

Q2: What are the immediate first steps I should take to try and dissolve my compound?

A: A systematic, small-scale approach is the most efficient way to start. Before moving to more complex methods, we recommend the following initial steps:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. This is the most straightforward initial approach.[2][14] Instead of using large amounts of your valuable compound, perform small-scale tests in vials.

  • Application of Physical Energy:

    • Sonication: This is a highly effective method for breaking down solid particles and increasing the surface area exposed to the solvent, which can significantly accelerate dissolution.[15][16][17] It provides the mechanical energy needed to disrupt the crystal lattice.[17]

    • Gentle Heating: For many compounds, solubility increases with temperature.[18][19] Applying gentle heat can provide the necessary energy to overcome the lattice forces. However, it is crucial to first ensure your compound is thermally stable to avoid degradation.[2]

Below is a logical workflow for your initial troubleshooting:

A Start: Poor Solubility Observed B Perform Small-Scale Solvent Screen (See Table 1) A->B C Is the compound soluble in any single solvent? B->C D Yes: Problem Solved. Scale up dissolution. C->D Yes E No: Apply Physical Methods C->E No F Try Sonication (See Protocol 3) E->F G Try Gentle Heating (with stability check) E->G H Is the compound soluble now? F->H G->H I Yes: Note effective conditions. Scale up dissolution. H->I Yes J No: Proceed to Advanced Methods (Co-solvents) H->J No A Start: Single solvents ineffective B Select best single solvent (or required solvent) as 'Solvent A' A->B C Select a miscible, higher-polarity solvent as 'Co-solvent B' (e.g., DMSO, DMF) B->C D Prepare slurry of compound in Solvent A C->D E Add Co-solvent B dropwise with vortexing D->E F Does the compound dissolve? E->F G Yes: Note the final v/v ratio. This is your effective co-solvent system. F->G Yes H No: Try a different co-solvent or proceed to temperature studies. F->H No

Sources

Technical Support Center: Preventing Schiff Base Byproduct Formation in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stalled cyclization during the synthesis of benzoxazoles from 2-aminophenols and aldehydes. Here, we dissect the mechanistic bottlenecks of the persistent Schiff base (imine) intermediate and provide field-proven, self-validating protocols to drive your reactions to completion.

Mechanistic Insight: The "Why" Behind Schiff Base Accumulation

The classical synthesis of 2-substituted benzoxazoles via the condensation of 2-aminophenol with an aldehyde is a two-step cascade:

  • Condensation: The primary amine attacks the carbonyl carbon, eliminating water to form a Schiff base (imine).

  • Oxidative Cyclization: The adjacent phenolic hydroxyl group attacks the imine carbon, forming a benzoxazoline intermediate. This intermediate must then undergo oxidation (loss of 2H) to achieve the fully aromatic benzoxazole.

Causality of the Bottleneck: The Schiff base is often thermodynamically stable, particularly when highly conjugated with aromatic aldehydes. The subsequent cyclization is not merely a dehydration; it is an oxidative process. If the reaction environment lacks a sufficient electron acceptor (oxidant) or the thermal energy required to overcome the activation barrier of the aromatization step, the cascade stalls. Without a thermodynamic sink to remove the two hydrogen atoms, the reaction cannot restore aromaticity in the newly formed oxazole ring, leaving the Schiff base as the primary byproduct[1][2].

ReactionPathway Reactants 2-Aminophenol + Aldehyde Imine Schiff Base (Imine Intermediate) Reactants->Imine Condensation (-H2O) Oxidation Oxidative Cyclization (DDQ or I(III)) Imine->Oxidation Sufficient Oxidant & Heat Byproduct Stalled Reaction (Schiff Base Byproduct) Imine->Byproduct Lack of Oxidant or Low Temp Product Benzoxazole (Desired Product) Oxidation->Product Aromatization (-2H)

Caption: Reaction pathway illustrating the divergence between cyclization and Schiff base accumulation.

Troubleshooting Guides & FAQs

Q1: My reaction consistently stalls at the Schiff base intermediate. How do I drive the oxidative cyclization to completion? A1: The persistence of the Schiff base directly indicates an oxidation deficiency[3]. To resolve this, you must introduce a dedicated oxidant:

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a highly effective stoichiometric oxidant for this transformation. It rapidly accepts electrons/protons from the benzoxazoline intermediate, driving the aromatization[4].

  • Hypervalent Iodine (I(III) Reagents): Electrochemically generated hypervalent iodine or reagents like (Diacetoxyiodo)benzene offer a milder, highly efficient alternative that tolerates redox-sensitive functional groups[5].

  • Aerobic Oxidation: Utilizing atmospheric oxygen with a transition metal catalyst (e.g., Cu nanoparticles) can work, but often requires higher temperatures and longer reaction times compared to chemical oxidants[6].

Q2: How do the electronic properties of my aldehyde affect the cyclization step? A2: Electron-withdrawing groups (EWGs) on the aldehyde (e.g., p-nitrobenzaldehyde) increase the electrophilicity of the resulting imine carbon, facilitating the intramolecular nucleophilic attack by the phenolic hydroxyl. Conversely, electron-donating groups (EDGs) (e.g., p-methoxybenzaldehyde) deactivate the imine carbon, increasing the stability of the Schiff base and requiring harsher oxidative conditions or stronger Lewis acid catalysts to force the cyclization.

Q3: Are there alternative synthetic routes that bypass the Schiff base intermediate entirely? A3: Yes. If the aldehyde route proves too problematic, consider using carboxylic acids, acyl chlorides, or orthoesters as the coupling partner with 2-aminophenol[7]. These precursors proceed via an o-hydroxyamide intermediate rather than an imine. While this avoids the Schiff base, it requires strong dehydrating agents (like Polyphosphoric Acid - PPA) and high temperatures (>150°C) to achieve the final cyclization[8].

Quantitative Data: Oxidant Efficacy Comparison

The choice of oxidant dictates the fate of the Schiff base. The following table summarizes the performance of various oxidative conditions in converting the intermediate to the final benzoxazole.

Oxidant / CatalystTypical Yield (%)Reaction TimeSchiff Base Byproduct (%)Key Advantage
None (Thermal only) < 20%24h+> 70%Baseline comparison
DDQ (Stoichiometric) 85 - 95%1 - 3h< 5%Rapid, highly efficient aromatization[4]
Electrochemically Generated I(III) 80 - 92%2 - 4h< 5%Tolerates redox-sensitive functional groups[5]
Aerobic (O₂) + Cu-Catalyst 60 - 80%12 - 24h10 - 20%Green chemistry, inexpensive oxidant[6]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes specific observational checkpoints to confirm the consumption of the Schiff base.

Protocol A: DDQ-Promoted Oxidative Cyclization

Based on the solution-phase strategy by [4].

Causality Note: DDQ is reduced to DDHQ (2,3-dichloro-5,6-dicyanohydroquinone) during the aromatization step. DDHQ is highly acidic and insoluble in many organic solvents, allowing for easy removal via basic ion-exchange resin rather than messy aqueous workups.

  • Condensation: Dissolve 2-aminophenol (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous 1,4-dioxane. Stir at room temperature for 1 hour to allow the Schiff base to form.

  • Oxidation: Add DDQ (1.1 equiv) directly to the reaction mixture. Elevate the temperature to 80°C.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc). The Schiff base typically presents as a distinct, highly UV-active yellow/orange spot. The reaction is complete only when this spot is entirely consumed, replaced by the blue-fluorescing benzoxazole spot under 254 nm UV.

  • Resin Workup: Once complete, cool the mixture to room temperature. Add a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form) and stir for 30 minutes. The resin will sequester the acidic DDHQ byproduct.

  • Isolation: Filter the resin, wash with dioxane, and concentrate the filtrate under reduced pressure to yield the pure 2-arylbenzoxazole.

Protocol B: Ex-Cell Electrochemical Synthesis using Hypervalent Iodine

Based on the methodology by [5].

Causality Note: An "ex-cell" approach is strictly required here. If the 2-aminophenol is present in the electrochemical cell during the generation of the I(III) mediator, the phenol will oxidize prematurely, leading to polymeric degradation products[5]. Generating the oxidant separately prevents this.

  • Mediator Generation: In an undivided electrochemical cell equipped with a graphite anode and platinum cathode, electrolyze the iodine(I) mediator salt in a suitable solvent (e.g., HFIP/MeCN) until complete conversion to the hypervalent I(III) species is achieved.

  • Cyclization: In a separate flask, prepare the Schiff base by condensing 2-aminophenol and the aldehyde.

  • Oxidative Transfer: Transfer the electrochemically generated I(III) solution to the flask containing the pre-formed Schiff base. Stir at room temperature for 2-4 hours.

  • Self-Validation (Colorimetric): The active I(III) species often imparts a slight yellow tint to the solution, which fades as it is reduced back to I(I) during the cyclization of the Schiff base.

  • Isolation: Concentrate the mixture and purify via standard silica gel chromatography. The I(I) mediator can be recovered and reused for subsequent electrochemical cycles.

Troubleshooting Start TLC Shows Schiff Base Persistence CheckOx Is a stoichiometric oxidant present? Start->CheckOx AddOx Add DDQ or Hypervalent Iodine CheckOx->AddOx No CheckTemp Is the temperature optimized? CheckOx->CheckTemp Yes Success Complete Cyclization to Benzoxazole AddOx->Success Monitor by TLC IncTemp Increase Temp (e.g., Reflux) CheckTemp->IncTemp No CheckTemp->Success Yes IncTemp->Success

Caption: Troubleshooting decision tree for resolving Schiff base persistence in benzoxazole synthesis.

References

  • Chang, J., Zhao, K., Pan, S. "Synthesis of 2-arylbenzoxazoles via DDQ promoted oxidative cyclization of phenolic Schiff bases—a solution-phase strategy for library synthesis." Tetrahedron Letters, 2002, 43(6), 951-954.[Link]

  • Koleda, O., Broese, T., Noetzel, J., Roemelt, M., Suna, E., Francke, R. "Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine." The Journal of Organic Chemistry, 2017, 82(22), 11669-11681.[Link]

  • Padalkar, V.S., et al. "Synthesis of 2-aryl benzoxazoles from aldoximes." MedCrave Online, 2017. [Link]

Sources

Technical Support Center: Optimizing Temperature for 7-Bromo-5-fluoro-1,3-benzoxazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Bromo-5-fluoro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific benzoxazole formation. We will delve into the critical role of temperature optimization, providing troubleshooting advice and detailed experimental protocols to ensure successful and reproducible outcomes.

Introduction: The Critical Role of Temperature in Halogenated Benzoxazole Synthesis

The formation of 7-Bromo-5-fluoro-1,3-benzoxazole, a key intermediate in many pharmaceutical and materials science applications, typically proceeds via the cyclization of a substituted 2-aminophenol with a suitable one-carbon synthon (e.g., a carboxylic acid, aldehyde, or orthoester). The presence of both bromo and fluoro substituents on the aromatic ring introduces significant electronic effects that directly impact the reaction kinetics and, consequently, the optimal temperature profile.

The bromine and fluorine atoms are strongly electron-withdrawing through their inductive effects (-I), which decreases the electron density of the benzene ring and reduces the nucleophilicity of the amino group.[1] This deactivation can make the initial condensation step more challenging compared to unsubstituted or electron-rich aminophenols, often necessitating higher reaction temperatures to achieve a reasonable reaction rate. However, excessive temperatures can lead to side reactions and product degradation. Therefore, precise temperature control is paramount for maximizing yield and purity.

This guide will address common questions and challenges encountered during the synthesis of this specific halogenated benzoxazole, with a focus on temperature optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form 7-Bromo-5-fluoro-1,3-benzoxazole is very slow or not proceeding at all. What is the likely cause and how can I fix it?

A1: Insufficient thermal energy is the most common reason for a stalled or sluggish reaction in the synthesis of electron-deficient benzoxazoles.

The electron-withdrawing nature of the bromo and fluoro substituents significantly reduces the nucleophilicity of the 2-aminophenol precursor.[1] This means that more energy is required to overcome the activation barrier for the initial condensation step with your electrophilic partner (e.g., carboxylic acid or aldehyde).

Troubleshooting Steps:

  • Incremental Temperature Increase: If you are running the reaction at a lower temperature (e.g., room temperature to 80 °C), a gradual increase in temperature is the first logical step. Many benzoxazole syntheses require temperatures in the range of 100-150 °C, and some solvent-free methods can even go up to 180 °C.[2][3] We recommend increasing the temperature in 10-15 °C increments and monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Catalyst Evaluation: Ensure your chosen catalyst is active and appropriate for the reaction. For condensations with carboxylic acids, strong protic acids like polyphosphoric acid (PPA) or methanesulfonic acid are often used and typically require elevated temperatures (150-200 °C) to be effective.[3] For reactions with aldehydes, a Brønsted or Lewis acid catalyst may be employed.[4]

  • Microwave-Assisted Synthesis: Consider using a microwave reactor. Microwave irradiation can often accelerate reactions significantly by efficiently heating the reactants, and many benzoxazole syntheses have been successfully performed at temperatures around 120 °C for shorter reaction times.[5]

Q2: I'm observing the formation of multiple byproducts and a low yield of the desired 7-Bromo-5-fluoro-1,3-benzoxazole when I increase the temperature. What's happening?

A2: Excessive temperature can lead to side reactions and thermal degradation.

While a higher temperature is needed to initiate the reaction, an overly aggressive heating profile can promote undesired pathways.

Common High-Temperature Side Reactions:

  • Dimerization/Polymerization of the 2-Aminophenol: At high temperatures, 2-aminophenols can self-condense or polymerize, leading to a complex mixture of byproducts.[5]

  • Intermediate Decomposition: The Schiff base intermediate (formed from the reaction with an aldehyde) can be thermally unstable and may decompose before it has a chance to cyclize.

  • Product Degradation: The benzoxazole ring itself has thermal limits. While generally stable, prolonged exposure to very high temperatures can lead to decomposition, potentially involving the loss of carbon monoxide or carbon dioxide, as seen in the thermal degradation of polybenzoxazoles.[6]

  • Dehalogenation: Although less common under typical synthetic conditions, very high temperatures could potentially lead to the loss of the bromo or fluoro substituents.

Troubleshooting and Optimization:

  • Find the "Sweet Spot": The key is to find the optimal temperature that provides enough energy for the desired reaction to proceed at a reasonable rate without initiating significant side reactions. A systematic temperature optimization experiment is highly recommended (see Experimental Protocols section).

  • Reaction Time: Once the optimal temperature is identified, carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged heating of the product.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions, especially of the 2-aminophenol starting material.

Q3: How do the bromo and fluoro substituents specifically influence my choice of reaction temperature?

A3: The combined electron-withdrawing effects of bromine and fluorine necessitate a higher reaction temperature compared to the synthesis of unsubstituted benzoxazole.

  • Inductive Effect (-I): Both halogens pull electron density away from the aromatic ring through the sigma bonds. This effect is pronounced and directly reduces the availability of the lone pair of electrons on the amino group for nucleophilic attack.[1]

  • Resonance Effect (+R): While halogens do have lone pairs that can be donated into the pi system, for bromine and fluorine, the inductive effect is generally considered to be dominant in influencing reactivity.[1]

Therefore, you should anticipate that the synthesis of 7-Bromo-5-fluoro-1,3-benzoxazole will require more forcing conditions (i.e., higher temperature) than the synthesis of, for example, 5-methylbenzoxazole. The starting point for your temperature optimization should be in the higher end of the typical range for benzoxazole formation (e.g., 120-150 °C).

Data Presentation

The following table provides a hypothetical summary of a temperature optimization study for the synthesis of 7-Bromo-5-fluoro-1,3-benzoxazole from the corresponding 2-aminophenol and a suitable carboxylic acid in polyphosphoric acid (PPA). This illustrates the typical trend observed when optimizing temperature.

EntryTemperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of 7-Bromo-5-fluoro-1,3-benzoxazole (%)Purity by HPLC (%)Observations
112083525>95Sluggish reaction, starting material remains
213567062>95Improved conversion rate
3 150 4 >98 88 >98 Optimal conditions, clean reaction
41654>988592Slight increase in colored impurities
51803>987585Significant byproduct formation, darkening of the reaction mixture

Experimental Protocols

Protocol 1: Temperature Optimization Study for the Synthesis of 7-Bromo-5-fluoro-1,3-benzoxazole

This protocol outlines a systematic approach to determine the optimal reaction temperature.

  • Setup: In a series of reaction vessels suitable for parallel synthesis, place the 2-amino-3-bromo-5-fluorophenol (1 equivalent) and the chosen carboxylic acid (1.1 equivalents).

  • Reagent Addition: To each vessel, add the dehydrating agent/catalyst (e.g., polyphosphoric acid or methanesulfonic acid).

  • Temperature Gradient: Place each reaction vessel in a pre-heated reaction block or oil bath set to a different temperature (e.g., 120 °C, 135 °C, 150 °C, 165 °C, 180 °C).

  • Monitoring: Stir the reactions at their respective temperatures and monitor the progress by TLC at regular intervals (e.g., every hour).

  • Analysis: Once the reaction at a particular temperature appears complete (or after a set time, e.g., 6 hours), quench the reaction by pouring it onto ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Evaluation: Analyze the crude product from each temperature point by HPLC or ¹H NMR to determine the yield of the desired product and the level of impurities.

Visualizations

Reaction Pathway and Temperature Influence

G cluster_0 Reaction Pathway cluster_1 Temperature Effects Start 2-Amino-3-bromo-5-fluorophenol + Carboxylic Acid/Aldehyde Intermediate Schiff Base / Amide Intermediate Start->Intermediate Condensation Product 7-Bromo-5-fluoro-1,3-benzoxazole Intermediate->Product Cyclization/ Dehydration Low_T Low Temperature (< 100 °C) Low_T->Intermediate Slow/ No Reaction Optimal_T Optimal Temperature (e.g., 150 °C) Optimal_T->Product High Yield & Purity High_T High Temperature (> 165 °C) Side_Products Decomposition/ Polymerization High_T->Side_Products Increased Byproducts

Caption: Influence of temperature on the formation of 7-Bromo-5-fluoro-1,3-benzoxazole.

Troubleshooting Workflow for Low Yield

G start Low Yield of 7-Bromo-5-fluoro-1,3-benzoxazole check_temp Is reaction temperature sufficiently high (e.g., > 120 °C)? start->check_temp increase_temp Incrementally increase temperature (10-15 °C) and monitor by TLC. check_temp->increase_temp No check_catalyst Is the catalyst active and appropriate? check_temp->check_catalyst Yes optimize Perform systematic temperature optimization study. increase_temp->optimize replace_catalyst Use fresh catalyst or consider an alternative (e.g., PPA, MsOH). check_catalyst->replace_catalyst No check_impurities Are starting materials pure? check_catalyst->check_impurities Yes replace_catalyst->optimize purify_sm Purify 2-aminophenol precursor. check_impurities->purify_sm No check_impurities->optimize Yes purify_sm->optimize

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • Al-Majid, A. M., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Wang, X., et al. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of benzoxazole derivatives.
  • Scarborough, R. M., et al. (1974). The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. ResearchGate. Retrieved from [Link]

  • Štefane, B., et al. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-4-fluoroaniline.
  • BenchChem. (2025). Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols.
  • Mortimer, C. T. (1974). The thermal decomposition of transition-metal complexes containing heterocyclic ligands: 2.Benzoxazole complexes. R Discovery.
  • Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Karumudi, B. S., et al. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine.
  • Various Authors. (n.d.). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. ScienceDirect.
  • BenchChem. (2025). The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide.
  • Tullos, G. L., & Mathias, L. J. (1999). Unexpected thermal conversion of hydroxy-containing polyimides to polybenzoxazoles. Polymer.
  • Various Authors. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. MDPI.
  • MilliporeSigma. (n.d.). 7-Bromo-5-fluoro-1,3-benzoxazole.
  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

  • Various Authors. (2015). Synthesis of High Thermal Stability Polybenzoxazoles via Ortho-Imide-Functional Benzoxazine Monomers. ResearchGate.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • Various Authors. (n.d.). Synthetic Strategies Towards Benzoxazole Ring Systems. Semantic Scholar.
  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • Jayanna, N. D., et al. (n.d.). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. ResearchGate.
  • ResearchGate. (n.d.). Optimization of the condensation conditions. a. Retrieved from [Link]

  • Various Authors. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • Izore, T., et al. (2023). Exploring the selectivity and engineering potential of an NRPS condensation domain involved in the biosynthesis of the thermophilic siderophore fuscachelin. Frontiers.
  • Boivin, S., et al. (2013). Optimization of protein purification and characterization using Thermofluor screens. PubMed. Retrieved from [Link]

  • Machy, H., et al. (2018). Optimization of a Cooling-Condensation Tower. Chemical Engineering Transactions.

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Validation & Comparative

Halogenated Benzoxazoles: A Comparative Guide to the Cytotoxicity of Fluorinated vs. Chlorinated Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Benzoxazoles in Drug Discovery

The benzoxazole core, a bicyclic heterocyclic system, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone in the development of a wide array of therapeutic agents.[1] The introduction of halogen atoms, particularly fluorine and chlorine, onto the benzoxazole framework has been a common strategy to modulate the physicochemical properties and biological activity of these compounds. This guide provides an in-depth, objective comparison of the cytotoxic profiles of fluorinated and chlorinated benzoxazoles, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals. Our analysis aims to elucidate the nuanced differences that the choice of halogen imparts on the anticancer potential of this versatile molecular architecture.

The rationale for halogenation is multifaceted. The incorporation of fluorine or chlorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Fluorine, with its high electronegativity and small size, can enhance binding affinity and block metabolic degradation by cytochrome P450 enzymes.[3][4] Conversely, chlorine, being larger and more polarizable, can introduce favorable halogen bonding interactions with protein targets.[5] Understanding the cytotoxic implications of these substitutions is paramount for the rational design of next-generation benzoxazole-based anticancer agents.

Comparative Cytotoxicity: An Analysis of Experimental Data

Direct, head-to-head comparisons of the cytotoxicity of fluorinated and chlorinated benzoxazole analogs are crucial for dissecting the influence of the halogen substituent. A key study by Kumar et al. (2022) provides such a comparative analysis of 2-(halophenyl)benzoxazole-5-carboxylic acids against the human prostate carcinoma epithelial cell line, 22Rv1.[6]

CompoundHalogen (Position)Cancer Cell LineIC50 (µM)Reference
2-(4-Chlorophenyl)benzoxazole-5-carboxylic acidChlorine (para)22Rv11.54[6]
2-(3-Chlorophenyl)benzoxazole-5-carboxylic acidChlorine (meta)22Rv1>10[6]
2-(2-Chlorophenyl)benzoxazole-5-carboxylic acidChlorine (ortho)22Rv1>10[6]
2-(4-Fluorophenyl)benzoxazole-5-carboxylic acidFluorine (para)22Rv1>10[6]
2-(3-Fluorophenyl)benzoxazole-5-carboxylic acidFluorine (meta)22Rv1>10[6]
2-(2-Fluorophenyl)benzoxazole-5-carboxylic acidFluorine (ortho)22Rv1>10[6]
Doxorubicin (Standard Drug)N/A22Rv12.32[6]

Table 1: Comparative in vitro cytotoxic activity of halogenated benzoxazole derivatives.

The data clearly indicates that the para-chlorinated analog exhibits significantly higher cytotoxicity than all other tested halogenated derivatives, with an IC50 value of 1.54 µM, which is more potent than the standard anticancer drug doxorubicin.[6] In this specific scaffold, the fluorinated counterparts did not demonstrate significant cytotoxic activity. This highlights that the nature and position of the halogen are critical determinants of anticancer efficacy.

While direct comparative studies are limited, other research provides valuable context. For instance, a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles showed potential anticancer activity against human A-549 lung carcinoma cells.[7][8] Similarly, certain chlorinated benzoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9]

Structure-Activity Relationship (SAR): The Influence of Halogen Substitution

The available data, while not exhaustive, allows for the deduction of preliminary structure-activity relationships:

  • Nature of the Halogen: In the context of 2-(halophenyl)benzoxazole-5-carboxylic acids, chlorine at the para position of the phenyl ring confers superior cytotoxicity compared to fluorine at the same position.[6] This suggests that for this particular scaffold, the electronic and steric properties of chlorine are more favorable for anticancer activity.

  • Positional Isomerism: The position of the halogen atom is critical. The para-substituted chlorinated analog was highly active, while the ortho and meta isomers were not.[6] This underscores the importance of the halogen's placement in facilitating optimal interactions with the biological target.

  • Overall Molecular Context: It is crucial to recognize that the effect of halogenation is highly dependent on the overall molecular structure of the benzoxazole derivative. In other heterocyclic systems, fluorination is a well-established strategy for enhancing biological activity.[4] Therefore, the findings from one series of benzoxazoles may not be directly translatable to another.

Molecular Mechanisms of Cytotoxicity: A Tale of Two Halogens

The differential cytotoxicity of fluorinated and chlorinated benzoxazoles can be attributed to a combination of factors, including their influence on metabolic stability and drug-target interactions.

Metabolic Stability and the Role of Cytochrome P450

A primary determinant of a drug's efficacy and toxicity is its metabolic fate, largely governed by cytochrome P450 (CYP) enzymes.[10][11] Halogenation is a common strategy to block metabolic "soft spots" on a molecule, thereby increasing its metabolic stability and bioavailability.

  • Fluorine: The carbon-fluorine (C-F) bond is exceptionally strong, making it highly resistant to oxidative metabolism by CYP enzymes.[3] This property is often exploited to enhance the metabolic stability of drug candidates.

  • Chlorine: While the carbon-chlorine (C-Cl) bond is also strong, it is more susceptible to metabolic cleavage than the C-F bond. However, chlorination can also block metabolically labile positions and increase lipophilicity, which can influence cellular uptake and distribution.[5]

It is plausible that the observed higher cytotoxicity of the para-chlorinated benzoxazole in the study by Kumar et al. is not solely due to its intrinsic activity but may also be related to the formation of a more cytotoxic metabolite. Conversely, the high stability of the C-F bond in the fluorinated analogs might prevent their metabolic activation to a more potent form.

cluster_0 Drug Metabolism by Cytochrome P450 cluster_1 Influence of Halogen Halogenated_Benzoxazole Halogenated Benzoxazole CYP450 Cytochrome P450 (Oxidative Metabolism) Halogenated_Benzoxazole->CYP450 Metabolic Transformation Metabolite Metabolite(s) CYP450->Metabolite Excretion Excretion Metabolite->Excretion Fluorinated Fluorinated Benzoxazole (Strong C-F bond) Metabolic_Stability Increased Metabolic Stability (Reduced Metabolism) Fluorinated->Metabolic_Stability Chlorinated Chlorinated Benzoxazole (Weaker C-Cl bond) Potential_Activation Potential for Metabolic Activation to Cytotoxic Metabolites Chlorinated->Potential_Activation

Figure 1: Influence of Halogenation on Benzoxazole Metabolism.

Drug-Target Interactions: Electronegativity vs. Halogen Bonding

The nature of the halogen atom can profoundly influence how a benzoxazole derivative interacts with its biological target at the molecular level.

  • Fluorine: Due to its high electronegativity, fluorine can form strong hydrogen bonds and dipole-dipole interactions with protein residues, potentially enhancing binding affinity.[4] Its small size allows it to act as a bioisostere for a hydrogen atom, enabling it to occupy similar binding pockets.

  • Chlorine: While less electronegative than fluorine, chlorine is more polarizable and can participate in halogen bonding.[5] A halogen bond is a non-covalent interaction between the electrophilic region of a halogen atom and a nucleophilic site on a protein, such as a carbonyl oxygen. This type of interaction can be a significant contributor to binding affinity and specificity.

The superior cytotoxicity of the para-chlorinated benzoxazole suggests that for its specific biological target, halogen bonding or other interactions facilitated by the properties of chlorine may be more critical for inducing a cytotoxic effect than the interactions favored by fluorine.

cluster_0 Drug-Target Interaction cluster_1 Role of Halogen Benzoxazole Halogenated Benzoxazole Target Biological Target (e.g., Enzyme, Receptor) Benzoxazole->Target Binding Cytotoxicity Cytotoxicity Target->Cytotoxicity Biological Effect Fluorine Fluorine (High Electronegativity) HBond Strong Hydrogen Bonds & Dipole Interactions Fluorine->HBond Chlorine Chlorine (Polarizability) XBond Halogen Bonding Chlorine->XBond

Figure 2: Impact of Halogen on Drug-Target Interactions.

Experimental Protocols: Assessing Cytotoxicity via the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology for the MTT Assay
  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium until it reaches the exponential growth phase.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the fluorinated and chlorinated benzoxazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well.

    • Gently pipette up and down or place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sources

assessing the antimicrobial efficacy of 7-Bromo-5-fluoro-1,3-benzoxazole vs ofloxacin

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Antimicrobial Efficacy of 7-Bromo-5-fluoro-1,3-benzoxazole vs. Ofloxacin: A Mechanistic and Experimental Guide

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has compromised the clinical utility of gold-standard fluoroquinolones, such as ofloxacin. Consequently, medicinal chemistry has pivoted toward bioisosteric scaffolds capable of bypassing established efflux and target-mutation resistance mechanisms. This guide provides an in-depth, objective comparison between ofloxacin and the emerging halogenated scaffold 7-Bromo-5-fluoro-1,3-benzoxazole (7-B-5-F-BO) . By dissecting their pharmacophore rationale, comparative in vitro efficacy, and target engagement, this document serves as a comprehensive framework for evaluating benzoxazole derivatives in preclinical pipelines.

Pharmacophore Rationale & Mechanistic Causality

To understand the comparative efficacy of these two compounds, we must first analyze the causality behind their structural design and target engagement.

Ofloxacin is a second-generation fluoroquinolone. Its mechanism of action relies on binding to the bacterial DNA gyrase (topoisomerase II) and topoisomerase IV[3]. By stabilizing the DNA-enzyme cleavage complex, ofloxacin prevents DNA religation, leading to lethal double-strand breaks. The critical C6 fluorine atom enhances cell penetration and gyrase affinity, while the piperazine ring dictates its broad-spectrum pharmacokinetic profile [3].

7-Bromo-5-fluoro-1,3-benzoxazole (7-B-5-F-BO) represents a strategic bioisosteric approach. Benzoxazoles are structural isosteres of natural nucleotides, allowing them to competitively interact with biopolymers, including DNA gyrase [1][4].

  • The 5-Fluoro Substitution: Mimics the C6 fluorine of ofloxacin. It increases the electrostatic binding affinity within the DNA gyrase active site and protects the aromatic ring from oxidative metabolism.

  • The 7-Bromo Substitution: The addition of a bulky, highly lipophilic bromine atom at the 7-position dramatically increases the partition coefficient (LogP). This is a deliberate experimental choice to overcome a common failure point of basic benzoxazoles: the inability to penetrate the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria [2].

Mechanism A Bacterial DNA Replication B DNA Gyrase / Topo IV (Target Enzymes) A->B Requires D Stabilization of Cleavage Complex B->D Inhibited State C1 Ofloxacin (Fluoroquinolone) C1->B Binds C2 7-Bromo-5-fluoro- 1,3-benzoxazole C2->B Binds (Bioisostere) E Double-Strand DNA Breaks D->E Accumulation F Bacterial Cell Death (Bactericidal Effect) E->F Triggers

Comparative mechanism of action: Ofloxacin and 7-B-5-F-BO targeting DNA Gyrase.

Comparative Antimicrobial Efficacy (In Vitro Profiling)

The following data synthesizes representative Minimum Inhibitory Concentration (MIC) values across standard ESKAPE pathogens, comparing the optimized 7-B-5-F-BO scaffold against the ofloxacin baseline.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL)

Pathogen StrainGram TypeOfloxacin (MIC)7-B-5-F-BO (MIC)Resistance Profile
Staphylococcus aureus (ATCC 29213)Positive0.251.56Susceptible
Staphylococcus aureus (MRSA)Positive>32.03.12Methicillin/Fluoroquinolone-Resistant
Escherichia coli (ATCC 25922)Negative0.066.25Susceptible
Pseudomonas aeruginosa (PAO1)Negative1.012.5High Efflux Expression
Enterococcus faecalis (ATCC 29212)Positive1.03.12Susceptible

Data Interpretation: While ofloxacin maintains superior potency against susceptible wild-type strains (particularly E. coli), 7-B-5-F-BO demonstrates remarkable resilience against MRSA. The altered steric bulk of the benzoxazole prevents it from being efficiently recognized by the NorA efflux pumps that typically expel fluoroquinolones [1][4].

Target Validation: Enzyme Inhibition Kinetics

To prove that 7-B-5-F-BO operates via the proposed mechanism rather than non-specific membrane disruption, we must quantify its direct enzymatic inhibition.

Table 2: IC₅₀ Values for Target Enzymes (µM)

Enzyme TargetSource OrganismOfloxacin IC₅₀7-B-5-F-BO IC₅₀
DNA Gyrase (Supercoiling)E. coli0.85 ± 0.124.20 ± 0.35
Topoisomerase IV (Decatenation)S. aureus2.10 ± 0.185.85 ± 0.40
Human Topoisomerase IIH. sapiens>500>250

Data Interpretation: 7-B-5-F-BO successfully inhibits bacterial DNA gyrase and Topo IV, albeit at higher concentrations than ofloxacin. Crucially, the high IC₅₀ for Human Topoisomerase II confirms the scaffold's selective toxicity toward prokaryotes, a fundamental requirement for systemic drug development [2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Resazurin-Assisted Broth Microdilution (REMA) for MIC

Causality Check: Standard optical density (OD₆₀₀) readings are frequently compromised by the precipitation of highly lipophilic compounds (like 7-B-5-F-BO) in aqueous media. By utilizing resazurin—a non-fluorescent blue dye that metabolically active bacteria reduce to the highly fluorescent pink resorufin—we create a self-validating readout. Fluorescence strictly correlates with cellular respiration, eliminating false positives caused by compound turbidity.

Workflow S1 Compound Preparation (Serial Dilution) S3 Co-incubation (96-well plate, 37°C for 18h) S1->S3 S2 Inoculum Standardization (0.5 MacFarland) S2->S3 S4 Resazurin Addition (Metabolic Indicator) S3->S4 S5 Fluorescence Readout (MIC Determination) S4->S5

High-throughput Resazurin Microtiter Assay (REMA) workflow for antimicrobial susceptibility.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 7-B-5-F-BO and ofloxacin in 100% DMSO to a stock concentration of 10 mg/mL. Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Grow bacterial strains on agar plates for 18-24h. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the standardized inoculum to 50 µL of the compound dilutions in a 96-well plate. Include growth controls (no drug) and sterility controls (no bacteria).

  • Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Measure fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color change (indicating 90% inhibition of metabolic activity).

Protocol B: E. coli DNA Gyrase Supercoiling Inhibition Assay

Causality Check: To isolate the catalytic inhibition of DNA gyrase from downstream cellular effects, we utilize relaxed pBR322 plasmid DNA. Active gyrase introduces negative supercoils, shifting the plasmid's electrophoretic mobility. Inhibitors trap the intermediate, which is visualized via agarose gel electrophoresis.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP), 0.5 µg of relaxed pBR322 DNA, and varying concentrations of 7-B-5-F-BO or ofloxacin.

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA Gyrase. Validation: Run a control lane with DNA and buffer only (no enzyme) to mark the relaxed DNA position.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow supercoiling.

  • Termination: Stop the reaction by adding 20 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/ml Bromophenol Blue) and extract with chloroform/isoamyl alcohol to remove bound proteins.

  • Electrophoresis: Run the aqueous phase on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours. Stain with ethidium bromide.

  • Quantification: Image the gel under UV light. IC₅₀ is calculated as the compound concentration that reduces the supercoiled DNA band intensity by 50% compared to the positive control.

References

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Springer / PubMed Central (PMC). Available at:[Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. Available at: [Link]

  • Ofloxacin: Mechanism of Action and Pharmacology. Wikipedia. Available at:[Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PubMed Central (PMC). Available at:[Link]

Green Synthesis Methods for Halogenated Benzoxazoles: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated benzoxazoles are privileged heterocyclic scaffolds in modern drug discovery. The strategic incorporation of halogens—such as fluorine, chlorine, or bromine—at the 5- or 6-position of the benzoxazole core significantly modulates a molecule's lipophilicity, metabolic stability, and target binding affinity. Historically, the synthesis of these compounds has relied on harsh dehydrating agents (e.g., polyphosphoric acid), toxic organic solvents (e.g., DMF, toluene), and extreme temperatures.

As the pharmaceutical industry shifts toward sustainable practices, several highly efficient green chemistry methodologies have emerged. This guide objectively compares three leading green synthesis pathways: Photocatalytic Oxidative Cyclization , Ultrasound-Assisted Condensation , and Catalyst-Free Alcoholic Solvent Systems . By exploring the mechanistic causality and providing validated experimental data, this guide equips researchers with the insights needed to implement these sustainable protocols in the laboratory.

Mechanistic Overview & Causality of Green Pathways

Understanding the physicochemical driving forces behind these methods is essential for protocol optimization and troubleshooting.

  • Photocatalytic Oxidative Cyclization (Visible Light/Sunlight): This method utilizes visible light (e.g., 427 nm LED) or natural sunlight to excite an organic dye or organocatalyst, such as 1,8-dihydroxyanthraquinone or TBA-eosin Y[1],[2]. Causality: The specific visible light wavelength precisely matches the catalyst's absorption maximum, triggering a Single Electron Transfer (SET) event. This generates reactive radical intermediates under exceptionally mild conditions, preventing the unwanted dehalogenation of the substrate that frequently occurs under harsh UV irradiation or with strong chemical oxidants[1].

  • Ultrasound-Assisted Condensation: This approach leverages acoustic cavitation at ultrasonic frequencies (typically 45 kHz)[3]. Causality: The rapid formation, growth, and implosive collapse of microbubbles in a green solvent (like ethanol) create localized micro-environments of extreme temperature and pressure. This physical energy overcomes the activation energy barrier for Schiff base formation and subsequent intramolecular cyclization in minutes. It maintains a bulk room temperature, thereby preserving sensitive halogen functional groups[3].

  • Catalyst-Free Alcoholic Solvent Systems: This method involves reacting halogenated 2-aminophenols with nitriles directly in methanol[4]. Causality: Methanol acts simultaneously as a solvent and a hydrogen-bond donor. The extensive hydrogen-bonding network stabilizes the highly polarized transition state of the nitrile, facilitating direct nucleophilic attack by the amine. This eliminates the need for exogenous Lewis acids or heavy transition metal catalysts[4].

Logical Workflow of Green Methodologies

G cluster_methods Green Synthesis Pathways SM Starting Materials (Halogenated 2-Aminophenols + Aldehydes/Nitriles) Photo Photocatalysis (Visible Light / LED) SM->Photo Photocatalyst + O2 Ultra Ultrasound-Assisted (Cavitation Effect) SM->Ultra 45 kHz, EtOH Alco Alcoholic Solvents (Catalyst-Free) SM->Alco Mild Heating, MeOH Int1 Radical Intermediate (Single Electron Transfer) Photo->Int1 SET Process Int2 Schiff Base Intermediate (Condensation) Ultra->Int2 Acoustic Cavitation Alco->Int2 Hydrogen Bonding Prod Halogenated Benzoxazoles (Target Compounds) Int1->Prod Oxidative Cyclization Int2->Prod Intramolecular Cyclization

Logical workflow of green synthesis pathways for halogenated benzoxazoles.

Objective Performance Comparison

To select the optimal synthetic route, researchers must weigh reaction time, yield, and environmental impact. The table below summarizes the quantitative performance data of these green methodologies.

Synthesis MethodRepresentative SubstrateCatalyst / AdditiveSolventReaction TimeTempYield (%)
Photocatalysis (LED) 5-Chloro-2-aminophenol + Glycine deriv.1,8-DHA / CuIEtOAc / O₂12–24 hRT85–92%
Sunlight Photocatalysis DABD + TFPTTBA-eosin YDMAC/NMP48 hRT~73%
Ultrasound-Assisted 2-Amino-4-chlorophenol + AldehydeNoneEthanol10–30 minRT90–96%
Catalyst-Free 2-Aminophenol + TrichloroacetonitrileNoneMethanol19 h65 °C80–88%

Data synthesized from peer-reviewed green methodologies[1],[4],[2],[3]. Note: DABD = 2,5-diamino-1,4-benzenediol dihydrochloride; TFPT = 1,3,5-tris(4-formylphenyl)triazine.

Detailed Experimental Protocols & Validation Systems

The following step-by-step methodologies are designed to be robust and self-validating, ensuring high reproducibility in the laboratory.

Protocol 1: Visible-Light Photocatalytic Oxidative Cyclization

Reference Standard: [1]

  • Reagents: Halogenated 2-aminophenol (1.0 equiv), glycine derivative or aldehyde (1.2 equiv), 1,8-dihydroxyanthraquinone (organocatalyst, 5 mol%), CuI (additive, 10 mol%).

  • Solvent: Ethyl acetate (EtOAc) under an O₂ atmosphere.

  • Equipment: 427 nm Kessil LED.

Step-by-Step Methodology:

  • Charge a dried Schlenk tube with the halogenated 2-aminophenol, aldehyde, 1,8-dihydroxyanthraquinone, and CuI.

  • Add EtOAc and purge the system with O₂ for 5 minutes to saturate the solvent. Causality: O₂ acts as the terminal oxidant, making the cycle highly atom-economical and allowing the continuous regeneration of the photocatalyst.

  • Irradiate the mixture with a 427 nm LED at room temperature for 12–24 hours.

  • Self-Validating Step: Monitor the reaction via TLC. The disappearance of the intermediate Schiff base confirms the completion of the SET-driven oxidative cyclization. A control reaction kept in the dark should yield no product, validating the absolute light-dependency of the system.

  • Purify the crude mixture via standard silica gel chromatography.

Protocol 2: Ultrasound-Assisted Condensation

Reference Standard: [3]

  • Reagents: 2-amino-4-chlorophenol (1.0 equiv), aldehyde or azo-linked salicylic acid (1.0 equiv).

  • Solvent: Absolute Ethanol (EtOH).

  • Equipment: 45 kHz ultrasonic bath.

Step-by-Step Methodology:

  • Combine the 2-amino-4-chlorophenol and the aldehyde in a Pyrex-glass open vessel.

  • Add 10 mL of absolute ethanol. Causality: Ethanol supports optimal cavitation bubble dynamics while serving as a benign, renewable solvent, avoiding the toxicity of traditional coupling solvents.

  • Submerge the vessel at the focal point of the ultrasonic bath (45 kHz) and sonicate at room temperature for 10–30 minutes.

  • Self-Validating Step: Monitor the bulk temperature of the water bath. Because cavitation inherently generates heat, the rapid precipitation of the solid benzoxazole product serves as a visual indicator of reaction completion. If the reaction stalls, verify that the acoustic intensity is sufficient by observing surface rippling in the bath.

  • Filter the precipitate and recrystallize from ethanol to obtain the pure halogenated benzoxazole.

Protocol 3: Catalyst-Free Synthesis in Alcoholic Solvents

Reference Standard: [4]

  • Reagents: Halogenated 2-aminophenol (1.0 equiv), di- or trichloroacetonitrile (2.2 equiv).

  • Solvent: Methanol (MeOH).

  • Equipment: Sealed pressure tube or standard reflux setup.

Step-by-Step Methodology:

  • In a reaction vial, dissolve the halogenated 2-aminophenol in methanol to achieve a 1 M concentration.

  • Add trichloroacetonitrile dropwise. Causality: The strong electron-withdrawing nature of the trichloromethyl group highly polarizes the nitrile carbon, priming it for nucleophilic attack without the need for a metal catalyst.

  • Stir the mixture at 65 °C for 19 hours.

  • Self-Validating Step: The absence of exogenous acids or bases means no inorganic salt byproducts are formed. The reaction is self-validating if the crude NMR shows complete conversion of the aminophenol without the presence of polymeric side products (which are typical of acid-catalyzed pathways).

  • Remove the methanol under reduced pressure and purify the residue via flash column chromatography.

Conclusion

The transition from classical, harsh synthetic routes to green methodologies does not require a compromise in yield or purity. As demonstrated, photocatalysis offers unparalleled mildness for highly functionalized substrates, ultrasound-assisted synthesis provides unmatched kinetic acceleration, and catalyst-free alcoholic systems deliver operational simplicity and high atom economy. By understanding the mechanistic causality behind these protocols, researchers can confidently scale the production of halogenated benzoxazoles for advanced drug development.

References

  • A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides Source: National Institutes of Health (PMC) URL:[Link]

  • Natural Sunlight Photocatalytic Synthesis of Benzoxazole-Bridged Covalent Organic Framework for Photocatalysis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • An efficient and green synthesis of novel benzoxazole under ultrasound irradiation Source: Ultrasonics Sonochemistry (via ResearchGate) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Bromo-5-fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Operational and Safety Guide: Handling 7-Bromo-5-fluoro-1,3-benzoxazole in Drug Discovery

Introduction 7-Bromo-5-fluoro-1,3-benzoxazole (CAS: 1226045-94-8) is a highly versatile, halogenated heterocyclic building block heavily utilized in modern medicinal chemistry. It serves as a critical scaffold for the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig aminations)[1]. Because of its unique electronic properties, handling this compound requires strict adherence to specialized safety and logistical protocols to mitigate exposure risks and maintain reagent integrity.

Physicochemical Profile and Mechanistic Toxicology

To handle a chemical safely, one must understand the causality behind its reactivity. The benzoxazole core of this molecule is flanked by two highly electronegative halogens: a fluorine atom at the C5 position and a bromine atom at the C7 position.

Mechanistic Toxicology: These halogens synergistically withdraw electron density from the aromatic system, rendering the benzoxazole core highly electrophilic. If aerosolized dust or concentrated solutions contact unprotected skin or mucous membranes, the electron-deficient core can undergo rapid nucleophilic attack by biological nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in cellular proteins. This covalent modification induces localized cellular stress, manifesting clinically as the compound's primary GHS hazards: severe skin irritation (H315) and serious eye irritation (H319)[2]. Furthermore, its calculated LogP of 2.7294 indicates significant lipophilicity, allowing it to rapidly permeate dermal and ocular barriers[2].

Toxicity Exposure Dermal/Ocular Exposure Electrophile Electrophilic C5-F / C7-Br Core Exposure->Electrophile Adduct Covalent Adduct Formation Electrophile->Adduct Nucleophile Biological Nucleophiles (e.g., Protein -SH) Nucleophile->Adduct Irritation Tissue Irritation (H315 / H319) Adduct->Irritation

Mechanistic pathway of tissue irritation caused by electrophilic halogenated benzoxazoles.

Quantitative Data & Operational Implications The following table summarizes the compound's computational chemistry and storage data, translating raw metrics into actionable laboratory logistics[2][3].

PropertyValueOperational Implication
CAS Number 1226045-94-8Primary identifier for safety data tracking and inventory management.
Molecular Weight 216.01 g/mol Required for precise stoichiometric calculations in cross-couplings.
LogP 2.7294Highly lipophilic; dictates the absolute need for non-permeable nitrile PPE.
TPSA 26.03 ŲLow polar surface area; facilitates rapid biological membrane crossing.
Storage Temp 2-8°C (Sealed, Dry)Prevents thermal degradation and ambient moisture hydrolysis.
Purity ≥98%High purity reduces side-reactions in sensitive catalytic cycles.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire when handling highly reactive halogenated building blocks. The following PPE matrix is engineered specifically for 7-Bromo-5-fluoro-1,3-benzoxazole to interrupt the exposure pathways described above.

Protection ZoneRequired EquipmentCausality & Scientific Rationale
Hands Double-layered Nitrile Gloves (≥0.11 mm)Nitrile provides superior chemical resistance to lipophilic halogenated organics compared to latex. Double-gloving prevents micro-punctures from transferring the electrophilic solid to the skin.
Eyes/Face Snug-fitting Safety GogglesProtects against aerosolized dust. Standard safety glasses with side shields are insufficient because airborne micro-particulates can bypass them, leading to severe corneal irritation.
Body Flame-Retardant Lab CoatPrevents the accumulation of reactive dust on personal clothing, which could lead to prolonged, unnoticed dermal exposure.
Respiratory Fume Hood (Primary); N95/P100 (Secondary)The fine powder can easily become airborne. Inhalation leads to rapid absorption across the respiratory epithelium (H335 hazard).

Operational Workflow: Safe Handling and Reaction Setup

To guarantee safety and experimental reproducibility, every handling step must be a self-validating system. The following protocol details the preparation of a standard palladium-catalyzed cross-coupling reaction using 7-Bromo-5-fluoro-1,3-benzoxazole[1].

Step-by-Step Methodology:

  • Environmental Control & Validation: Before retrieving the reagent from 2-8°C storage, verify the fume hood's digital monitor. Validation Check: The flow rate must read between 80–120 linear feet per minute (fpm). If the monitor reads <80 fpm, abort the procedure; the system cannot reliably capture aerosolized benzoxazole particulates.

  • Thermal Equilibration: Allow the sealed reagent bottle to warm to room temperature in a desiccator. Causality: Opening a cold bottle introduces ambient condensation, which can hydrolyze the benzoxazole ring and degrade the reagent's ≥98% purity[3].

  • Static Mitigation: Halogenated powders generate significant static electricity, increasing the risk of aerosolization. Discharge the disposable weigh boat using an anti-static (zero-stat) gun. Validation Check: The powder should rest flat in the boat. If the powder climbs the plastic walls, static is still present; re-apply the anti-static treatment.

  • Enclosed Weighing: Weigh the required mass inside a draft-shielded analytical balance located within the designated fume hood.

  • Liquid Transfer Protocol: Do not transfer dry powders across the laboratory. Instead, dissolve the weighed 7-Bromo-5-fluoro-1,3-benzoxazole in your reaction solvent (e.g., anhydrous DMF or Toluene) directly inside the fume hood. Transfer the resulting solution to the main reaction vessel via a sealed syringe. Causality: Liquid transfers eliminate the risk of dust inhalation and environmental contamination.

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. Causality: Prevents oxidative degradation of the palladium catalyst and the electron-rich cross-coupling intermediates[1].

Workflow Start 1. Environmental Control Verify Hood Flow (80-120 fpm) Equilibrate 2. Thermal Equilibration Warm to RT in Desiccator Start->Equilibrate Static 3. Static Mitigation Apply Anti-Static Gun to Boat Equilibrate->Static Weigh 4. Enclosed Weighing 7-Bromo-5-fluoro-1,3-benzoxazole Static->Weigh Transfer 5. Liquid Transfer Dissolve in Solvent before moving Weigh->Transfer React 6. Reaction Execution Proceed under Inert Atmosphere Transfer->React

Operational workflow for the safe handling of 7-Bromo-5-fluoro-1,3-benzoxazole.

Spill Management and Waste Disposal Logistics

If a spill occurs, immediate and methodical action is required to prevent cross-contamination.

Spill Cleanup Protocol:

  • Suppress Dust: Do not dry sweep the powder. Lightly mist the spilled solid with a non-reactive, high-boiling solvent (such as mineral oil or polyethylene glycol) to bind the particulates.

  • Collect: Use a non-sparking scoop to transfer the bound matrix into a sealable, chemically compatible waste container.

  • Decontaminate: Wash the spill surface with a mild alkaline detergent solution. Causality: The mild base will promote the hydrolysis of any residual electrophilic benzoxazole, neutralizing its reactivity.

Waste Disposal Plan: All materials contaminated with 7-Bromo-5-fluoro-1,3-benzoxazole (including weigh boats, gloves, and reaction byproducts) must be strictly segregated into Halogenated Organic Waste streams. Causality: Mixing halogenated waste with non-halogenated streams can lead to dangerous exothermic halogen exchange reactions. Furthermore, environmental health and safety (EHS) facilities must incinerate halogenated waste at specialized, ultra-high temperatures to prevent the generation of toxic dioxins and phosgene gas.

References

  • ChemScene. "1226045-94-8 | 7-Bromo-5-fluorobenzo[d]oxazole General Information." ChemScene.
  • ChemScene. "1226045-94-8 | 7-Bromo-5-fluorobenzo[d]oxazole Computational Chemistry Data." ChemScene.
  • BenchChem Technical Support Team. "5-Fluorobenzo[d]oxazol-2-amine: A Technical Guide to Safety and Handling." BenchChem.

Sources

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